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  • Product: 2-bromo-3-fluoro-N-methylanilinehydrochloride
  • CAS: 2792186-17-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals As drug discovery programs increasingly rely on highly functionalized building blocks to navigate complex structure-activity relationship (SAR) landscapes, h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As drug discovery programs increasingly rely on highly functionalized building blocks to navigate complex structure-activity relationship (SAR) landscapes, halogenated anilines have emerged as critical scaffolds. Among these, 2-bromo-3-fluoro-N-methylaniline hydrochloride stands out as a versatile intermediate.

As a Senior Application Scientist, I approach this molecule not merely as a raw material, but as a dynamic system. To successfully integrate this compound into a synthetic pipeline—such as the development of novel kinase inhibitors—we must deeply understand the causality behind its physicochemical properties and establish self-validating protocols for its handling.

Chemical Identity & Structural Architecture

Before deploying any building block in a multi-step synthesis, its fundamental identity parameters must be verified. The table below consolidates the core physicochemical data for both the hydrochloride salt and its free base counterpart.

ParameterValueCausality / Significance in Design
Chemical Name 2-Bromo-3-fluoro-N-methylaniline hydrochlorideStandard IUPAC nomenclature for regulatory filing.
CAS Registry Number 2792186-17-3[1]Unique identifier for the bench-stable HCl salt.
Free Base CAS Number 1369898-26-9[2]Identifier for the unprotonated, reactive form.
Molecular Formula C7H8BrClFN[1]Includes the stoichiometric HCl counterion.
Molecular Weight 240.50 g/mol [1]Critical for precise stoichiometric calculations.
Monoisotopic Mass 202.9746 Da[3]Target mass for high-resolution MS (free base).
SMILES CNC1=C(C(=CC=C1)F)Br[3]Topological representation for cheminformatics.

Physicochemical Dynamics: The Causality of Design

Why utilize 2-bromo-3-fluoro-N-methylaniline hydrochloride instead of a simpler aniline? The answer lies in the strategic modulation of electron density and steric hindrance.

  • The Hydrochloride Advantage: Free anilines, particularly those that are electron-rich, are notoriously prone to auto-oxidation, turning dark over time as they form polymeric impurities. By isolating the compound as a hydrochloride salt[1], the amine lone pair is protonated, rendering it unreactive to ambient oxygen. This guarantees long-term bench stability and predictable purity.

  • Fluorine's Inductive Effect: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the adjacent amine, altering its hydrogen-bonding capacity and improving the metabolic stability of the final Active Pharmaceutical Ingredient (API) against cytochrome P450 oxidation.

  • Bromine as a Synthetic Handle: The heavy bromine atom at the 2-position serves a dual purpose. Sterically, it forces the N-methyl group into a specific conformation, which can be exploited to lock a drug molecule into its bioactive pose. Chemically, it is a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions.

  • N-Methylation: Secondary amines possess only one hydrogen bond donor (HBD) compared to the two found in primary anilines. This reduction in HBD count directly increases the molecule's lipophilicity (logP), thereby enhancing passive membrane permeability—a critical factor in oral bioavailability.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every workflow must include built-in validation checks. Below are the step-by-step methodologies for characterizing and preparing this compound for synthesis.

Protocol A: Quantitative LC-MS Profiling and Isotopic Validation

Before initiating a synthesis, the structural integrity of the batch must be confirmed. This protocol leverages the natural isotopic distribution of bromine to self-validate the molecule's identity.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol disrupts the ionic crystal lattice, completely dissociating the HCl salt while maintaining the free base in solution for efficient electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of water/acetonitrile containing 0.1% formic acid.

    • Causality: Formic acid ensures consistent, uniform protonation of the secondary amine, maximizing the [M+H]+ signal and preventing peak tailing.

  • Mass Detection & Self-Validation: Monitor the mass spectrum for m/z 203.98 and 205.98[3].

    • Self-Validation Check: Bromine naturally exists as 79Br and 81Br in a nearly 1:1 ratio. The presence of a distinct doublet at 203.98 and 205.98 of equal intensity confirms the presence of the intact bromine atom. If this doublet is absent, the sample has undergone debromination degradation and must be discarded.

Protocol B: Controlled Biphasic Freebasing for Organometallic Synthesis

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) are highly sensitive to excess chloride ions and acidic protons, which can poison the catalyst or consume the required strong base (like NaOtBu). The HCl salt must be neutralized prior to coupling.

  • Suspension: Suspend 10.0 mmol (2.40 g) of 2-bromo-3-fluoro-N-methylaniline hydrochloride in 50 mL of dichloromethane (DCM).

    • Causality: The salt is insoluble in DCM, which prevents premature side reactions and creates a clear visual indicator for the progress of the neutralization.

  • Neutralization: Slowly add 50 mL of 1M aqueous NaOH under vigorous stirring until the aqueous layer reaches pH > 10.

    • Causality: The electron-withdrawing halogens lower the amine's pKa. A high pH ensures complete deprotonation, driving the newly formed neutral free base into the organic DCM layer.

  • Extraction & Self-Validation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

    • Self-Validation Check: Weigh the resulting isolated oil. A mass recovery of < 90% (approx. 1.83 g) indicates incomplete neutralization or emulsion losses, requiring the aqueous layer to be re-extracted.

Workflow Visualization

The following diagram maps the logical progression from batch receipt of the hydrochloride salt through analytical validation and ultimately to its application in API synthesis.

AnalyticalWorkflow A 2-Bromo-3-fluoro-N-methylaniline HCl Batch Receipt B Solubility & pH Profiling A->B Aqueous Prep C LC-MS Analysis [M+H]+ 203.98 / 205.98 A->C Dilute in MeOH D 1H & 19F NMR Structural Validation A->D Dissolve in DMSO-d6 E Freebasing (NaOH/DCM) for Synthesis B->E pH > 8 Adjustment C->E Isotopic Ratio Verified D->E Regiochemistry Verified F Pd-Catalyzed Amination (API Scaffold) E->F Organometallic Pipeline

Analytical validation and synthetic preparation workflow for 2-bromo-3-fluoro-N-methylaniline HCl.

References

  • ChemSrc. "2-bromo-3-fluoro-N-methylaniline | CAS#:1369898-26-9". URL: [Link]

  • PubChemLite / University of Luxembourg. "2792186-17-3 (C7H7BrFN) - Monoisotopic Mass and SMILES". URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-bromo-3-fluoro-N-methylaniline Hydrochloride

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-bromo-3-fluoro-N-methylaniline hydrochloride. In the absence of publicly available experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-bromo-3-fluoro-N-methylaniline hydrochloride. In the absence of publicly available experimental data for this specific salt, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally related compounds to predict the chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar halogenated and N-alkylated anilines.

Introduction: The Significance of NMR in Characterizing Substituted Anilines

Anilines substituted with halogens and alkyl groups are common scaffolds in medicinal chemistry and materials science. The precise determination of their molecular structure is paramount for understanding their reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.

2-bromo-3-fluoro-N-methylaniline hydrochloride presents a fascinating case for NMR analysis. The chemical shifts of the aromatic protons and carbons are influenced by a complex interplay of electronic effects from the electron-withdrawing bromine and fluorine atoms, the electron-donating N-methyl group, and the overall deshielding effect of the protonated ammonium cation. Understanding these influences is key to accurately interpreting the resulting spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-bromo-3-fluoro-N-methylaniline hydrochloride is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the ammonium proton. The solvent of choice for this analysis would typically be deuterated dimethyl sulfoxide (DMSO-d₆) due to the salt's polarity.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-3-fluoro-N-methylaniline Hydrochloride in DMSO-d₆

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.2 - 7.4tJ(H4-H5) ≈ 8.0
H-56.8 - 7.0mJ(H4-H5) ≈ 8.0, J(H5-H6) ≈ 8.0
H-67.0 - 7.2ddJ(H5-H6) ≈ 8.0, J(H6-F) ≈ 2.0
N-CH₃~3.0s-
N⁺H₂9.0 - 11.0br s-
Rationale for Predicted ¹H Chemical Shifts
  • Aromatic Protons (H-4, H-5, H-6): The chemical shifts of the aromatic protons are influenced by the opposing electronic effects of the substituents. The bromine at C-2 and fluorine at C-3 are electron-withdrawing through induction, which deshields the aromatic protons, shifting them downfield. Conversely, the N-methylamino group is electron-donating through resonance. However, upon protonation to form the hydrochloride salt, the nitrogen becomes an electron-withdrawing ammonium group, leading to a general downfield shift for all aromatic protons compared to the free base. The relative positions are predicted based on the additive effects of these substituents. For instance, data for 2-bromo-3-fluoroaniline shows aromatic protons in the range of 6.5-7.1 ppm[1]. The protonation of the amine and the presence of the N-methyl group would further shift these downfield.

  • N-Methyl Protons (N-CH₃): The N-methyl protons are expected to appear as a singlet. In the free base, this signal is typically around 2.8-2.9 ppm[2]. Upon protonation, the adjacent positively charged nitrogen atom will deshield the methyl protons, causing a downfield shift to approximately 3.0 ppm.

  • Ammonium Proton (N⁺H₂): The protons on the nitrogen will be exchangeable and appear as a broad singlet at a significantly downfield chemical shift, characteristic of ammonium salts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-3-fluoro-N-methylaniline Hydrochloride in DMSO-d₆

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1~140s-
C-2~110d²J(C2-F) ≈ 15-20
C-3~155d¹J(C3-F) ≈ 240-250
C-4~115d³J(C4-F) ≈ 5-10
C-5~125s-
C-6~120d⁴J(C6-F) ≈ 2-5
N-CH₃~30s-
Rationale for Predicted ¹³C Chemical Shifts and C-F Couplings
  • Aromatic Carbons:

    • C-1: This carbon, attached to the electron-withdrawing ammonium group, will be shifted downfield.

    • C-2: The carbon bearing the bromine atom (C-2) will experience a shielding effect, a phenomenon known as the "heavy atom effect," shifting it upfield relative to what might be expected from induction alone. It will also exhibit a two-bond coupling to the fluorine atom.

    • C-3: The carbon directly bonded to the fluorine atom (C-3) will be significantly deshielded and will show a large one-bond coupling constant (¹J(C-F)), which is a characteristic feature of C-F bonds[3].

    • C-4, C-5, C-6: The chemical shifts of these carbons are influenced by the combined effects of all substituents. They are expected to show smaller couplings to the fluorine atom depending on the number of bonds separating them.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon will be found in the aliphatic region of the spectrum. Similar to the N-methyl protons, it will be slightly deshielded due to the adjacent positive charge on the nitrogen.

Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted data, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Weigh approximately 10-20 mg of 2-bromo-3-fluoro-N-methylaniline hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

4.2. NMR Spectrometer Setup

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution.

4.3. Data Acquisition Parameters

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: ~240 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

4.4. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of 2-bromo-3-fluoro-N-methylaniline hydrochloride and the logical correlations between the atoms and their expected NMR signals.

Molecular Structure of 2-bromo-3-fluoro-N-methylaniline Hydrochloride cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 NH2CH3 N⁺H₂-CH₃ C1->NH2CH3 C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 Predicted NMR Signal Correlations cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H4_sig H-4 ~7.2-7.4 ppm (t) C4_sig C-4 ~115 ppm H4_sig->C4_sig H5_sig H-5 ~6.8-7.0 ppm (m) C5_sig C-5 ~125 ppm H5_sig->C5_sig H6_sig H-6 ~7.0-7.2 ppm (dd) C6_sig C-6 ~120 ppm H6_sig->C6_sig NCH3_H_sig N-CH₃ ~3.0 ppm (s) NCH3_C_sig N-CH₃ ~30 ppm NCH3_H_sig->NCH3_C_sig NH2_sig N⁺H₂ ~9.0-11.0 ppm (br s) C1_sig C-1 ~140 ppm C2_sig C-2 ~110 ppm C3_sig C-3 ~155 ppm

Caption: Correlation of predicted ¹H and ¹³C NMR signals.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-bromo-3-fluoro-N-methylaniline hydrochloride. By understanding the fundamental principles of substituent effects and leveraging data from analogous compounds, a reliable prediction of the chemical shifts and coupling patterns can be achieved. The provided experimental protocol offers a clear pathway for the empirical verification of these predictions. This detailed structural information is crucial for the confident application of this compound in research and development.

References

  • Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition, 46(31), 5860-5863. [Link]

  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Catalysis Science & Technology, 9(21), 6061-6067. [Link]

  • MDPI. (2020). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(20), 4785. [Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 2-bromo-3-fluoro-N-methylaniline hydrochloride

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-bromo-3-fluoro-N-methylaniline hydrochloride This guide provides a comprehensive technical overview for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-bromo-3-fluoro-N-methylaniline hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 2-bromo-3-fluoro-N-methylaniline hydrochloride. While a definitive crystal structure for this specific compound is not publicly available as of this writing, this document serves as a detailed roadmap, outlining the necessary experimental protocols, theoretical considerations, and data interpretation required to elucidate its three-dimensional atomic arrangement. By leveraging established methodologies and comparative analysis with structurally related compounds, this guide offers a robust framework for such a crystallographic investigation.

Introduction: The Significance of Structural Elucidation

Halogenated anilines and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The specific nature and position of halogen substituents on the aniline ring can significantly influence the molecule's chemical reactivity, biological activity, and pharmacokinetic properties.[1] N-methylation further modifies these characteristics. The conversion of the aniline to its hydrochloride salt is a common strategy in drug development to improve solubility and stability.

Understanding the precise three-dimensional structure of 2-bromo-3-fluoro-N-methylaniline hydrochloride is paramount. Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that provides detailed information about the atomic arrangement within a crystalline solid.[2][3] This technique allows for the precise determination of bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that govern the crystal packing.[2][4] Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties of the bulk material.

Synthesis and Crystallization: From Molecule to Single Crystal

A plausible synthetic route to 2-bromo-3-fluoro-N-methylaniline hydrochloride begins with the N-methylation of 2-bromo-3-fluoroaniline. This can be followed by treatment with hydrochloric acid to form the desired salt.

Proposed Synthesis of 2-bromo-3-fluoro-N-methylaniline hydrochloride
  • N-methylation of 2-bromo-3-fluoroaniline: A common method for N-methylation involves reacting the parent aniline with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile or acetone). The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Formation of the Hydrochloride Salt: Once the 2-bromo-3-fluoro-N-methylaniline is synthesized and purified, it can be dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a miscible solvent is then added dropwise, leading to the precipitation of the hydrochloride salt.

Obtaining High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. The ideal crystal should be a single, defect-free entity, typically between 0.1 and 0.5 mm in each dimension.[1] Several methods can be employed to grow suitable crystals:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.

The choice of solvent is critical and often determined empirically. A range of solvents of varying polarities should be screened to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol
  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[2]

  • Data Collection Temperature: The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes the thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data.[1]

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. These instruments use a focused beam of monochromatic X-rays, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source.[1]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded on a detector.[2] A full sphere of data is collected by systematically rotating the crystal through different orientations.

G cluster_prep Crystal Preparation cluster_data Data Collection A Synthesize & Purify Compound B Grow Single Crystals A->B C Select & Mount Crystal B->C D Mount on Diffractometer C->D E Cool Crystal (e.g., 100 K) D->E F Expose to X-ray Beam E->F G Rotate Crystal & Collect Diffraction Data F->G

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities and their positions, is then used to solve and refine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using computational methods like direct methods or Patterson synthesis.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal displacement parameters until the best possible fit is achieved. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).

Anticipated Crystal Structure of 2-bromo-3-fluoro-N-methylaniline hydrochloride

While the actual crystallographic data is not available, we can anticipate some key structural features based on known chemical principles and data from similar molecules. The following table presents a plausible set of crystallographic parameters for the title compound, which can serve as a reference for an actual experimental determination.

ParameterAnticipated Value
Chemical FormulaC7H8BrClFN
Formula Weight240.50 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)6 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1000 - 1500
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Final R1 [I > 2σ(I)]< 0.05
Goodness-of-Fit (S)~1.0
Molecular Geometry and Intermolecular Interactions

The structure of the 2-bromo-3-fluoro-N-methylanilinium cation is expected to feature a planar aromatic ring. The N-methylamino group will be protonated, forming an N⁺-H₂ bond. The chloride anion will be present to balance the charge.

Key anticipated structural features include:

  • Intramolecular Interactions: Potential short contacts between the substituents on the aromatic ring.

  • Intermolecular Hydrogen Bonding: A strong hydrogen bond is expected between the protonated amine (N⁺-H) and the chloride anion (Cl⁻). This is a dominant interaction in hydrochloride salts of amines. Additional weaker C-H···Cl and C-H···F hydrogen bonds may also be present, influencing the overall crystal packing.

  • Halogen-Halogen Interactions: Possible Br···F, Br···Br, or Br···Cl interactions could further stabilize the crystal lattice.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal structure.

Caption: A diagram showing the likely molecular structure and key hydrogen bonding.

Conclusion

This guide has outlined a comprehensive, technically grounded approach to the synthesis, crystallization, and structural elucidation of 2-bromo-3-fluoro-N-methylaniline hydrochloride via single-crystal X-ray diffraction. While the specific crystal structure of this compound awaits experimental determination, the principles and protocols described herein provide a solid foundation for any researcher undertaking this task. The resulting structural information will be of significant value to the fields of medicinal chemistry and materials science, enabling a deeper understanding of the compound's properties and facilitating the design of new and improved molecules.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • MDPI. (2018, May 9). N-(1-Deoxy-α-d-tagatopyranos-1-yl)-N-methylaniline (“d-Tagatose-N-methylaniline”). Retrieved from [Link]

  • PMC. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • ResearchGate. (2022, January 3). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Retrieved from [Link]

  • PMC. 2,6-Dibromo-4-methylaniline. Retrieved from [Link]

  • Medium. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

  • Google Patents. (2015, July 22). Manufacturing method for halogen substituted N-methylaniline.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-bromo-3-fluoro-N-methylaniline Hydrochloride at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-bromo-3-fluoro-N-methylaniline hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-bromo-3-fluoro-N-methylaniline hydrochloride, a halogenated aniline derivative of interest in pharmaceutical development. In the absence of specific literature data for this compound, this guide synthesizes first-principle chemical reasoning with industry-standard methodologies to establish a robust protocol for stability assessment. We will explore the intrinsic molecular factors influencing its stability, outline a comprehensive experimental plan based on the International Council for Harmonisation (ICH) guidelines, and detail the necessary analytical procedures to ensure data integrity. The protocols and workflows herein are designed to be self-validating, providing a clear path to determining a reliable shelf-life and identifying optimal storage conditions.

Introduction: The Need for a Rigorous Stability Profile

2-bromo-3-fluoro-N-methylaniline hydrochloride is a substituted aniline that, like many of its class, serves as a critical building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The presence of multiple halogens and an N-methyl group on the aniline scaffold suggests a molecule with tailored electronic properties, but also one with potential stability liabilities. Understanding its thermodynamic stability at room temperature is not merely an academic exercise; it is a prerequisite for its viable use in a regulated environment. A comprehensive stability profile underpins critical decisions regarding storage, handling, formulation development, and regulatory compliance, directly impacting product quality, safety, and efficacy.[1] This guide will therefore construct a stability program from the ground up, beginning with a theoretical assessment of the molecule's properties.

Theoretical Stability Assessment: A Molecule's Intrinsic Propensities

The chemical structure of 2-bromo-3-fluoro-N-methylaniline hydrochloride offers clues to its potential degradation pathways. The stability of the molecule is a function of the interplay between the electron-donating N-methylamino group and the electron-withdrawing halogen substituents on the aromatic ring.

  • The Aniline Core: The aniline moiety itself is susceptible to oxidation, which can lead to the formation of colored impurities through polymerization or the formation of quinone-imine structures.[2][3] The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and oxidation.

  • Halogen Substituents: The bromo and fluoro groups are electron-withdrawing and can influence the reactivity of the aromatic ring. While fluorine substitution can sometimes enhance metabolic stability in drug molecules, the presence of halogens also introduces the possibility of dehalogenation as a degradation pathway, particularly under photolytic or reductive conditions.[4][5]

  • The N-methyl Group: N-alkylation can subtly alter the reactivity of the amine. While it may sterically hinder some reactions, it does not remove the potential for oxidation.

  • The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to improve the stability and solubility of amine-containing compounds.[6][7] By protonating the basic nitrogen atom, the salt form significantly reduces the electron-donating ability of the amino group, thereby decreasing the susceptibility of the aromatic ring to oxidation. However, hydrochloride salts can be hygroscopic, and the presence of moisture can accelerate degradation in the solid state.[8]

Based on this analysis, the primary degradation pathways to investigate for this molecule would be oxidation , photodegradation , and potentially hydrolysis under extreme pH conditions.

The Regulatory Framework: Adhering to ICH Q1A Standards

Any formal assessment of API stability must be conducted within the framework of established regulatory guidelines. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the definitive standard for stability testing of new drug substances.[9][10][11] This guideline ensures a harmonized approach across different regulatory regions and is built on the principle of evaluating the molecule's stability under a variety of environmental conditions over time.

The core components of an ICH-compliant stability study are:

  • Forced Degradation (Stress Testing): Exposing the API to harsh conditions (acid, base, oxidation, light, heat) to rapidly identify likely degradation products and pathways.[12][13] This is fundamental for developing a stability-indicating analytical method.[14][15]

  • Long-Term Stability Testing: Storing the API under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for an extended period (minimum 12 months for submission) to establish a re-test period.[10]

  • Accelerated Stability Testing: Storing the API under elevated temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability profile.[12][16]

The following sections will detail the practical application of these principles to 2-bromo-3-fluoro-N-methylaniline hydrochloride.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study is a multi-stage process that begins with understanding the degradation landscape and culminates in a formal, long-term evaluation.

Workflow for Stability Evaluation

The overall workflow for assessing the stability of 2-bromo-3-fluoro-N-methylaniline hydrochloride is depicted below. This process ensures that a validated, stability-indicating method is in place before initiating the formal, resource-intensive long-term studies.

Stability_Workflow cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Studies (ICH Q1A) cluster_2 Phase 3: Data Analysis & Reporting A Initial Method Development (HPLC-UV/MS) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Products (LC-MS analysis) B->C D Method Optimization & Validation (Specificity, Linearity, Accuracy, Precision) C->D E Place 3 Batches on Stability (Long-Term & Accelerated Conditions) D->E F Execute Testing at Time Points (0, 3, 6, 9, 12, 18, 24 months) E->F G Analyze Samples using Validated Stability-Indicating Method F->G H Assess Trends in Assay & Impurities G->H I Propose Retest Period / Shelf-Life H->I J Compile Stability Report I->J Degradation_Pathways Parent 2-bromo-3-fluoro-N-methylaniline HCl C₇H₈BrFN·HCl Oxidation Oxidative Products e.g., Quinone-imines, N-oxides, Oligomers Parent->Oxidation [O₂ or H₂O₂] Photodegradation Photolytic Products e.g., De-brominated species, Radical coupling products Parent->Photodegradation [hν (UV/Vis Light)] Hydrolysis Hydrolytic Products (Unlikely under mild conditions due to stability of aryl-halide and aryl-N bonds) Parent->Hydrolysis [Strong Acid/Base, Heat]

Sources

Foundational

Whitepaper: Pharmacophore Dynamics and Mechanism of Action for 2-Bromo-3-Fluoro-N-Methylaniline Hydrochloride Derivatives in Targeted Therapeutics

Executive Summary In modern rational drug design, the efficacy of a targeted therapeutic is often dictated by the precise stereoelectronic properties of its core building blocks. 2-Bromo-3-fluoro-N-methylaniline hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the efficacy of a targeted therapeutic is often dictated by the precise stereoelectronic properties of its core building blocks. 2-Bromo-3-fluoro-N-methylaniline hydrochloride (CAS 2792186-17-3) is not an active pharmaceutical ingredient (API) in isolation; rather, it is a highly privileged pharmaceutical intermediate. When incorporated into larger molecular scaffolds, this specific moiety acts as a critical target-engaging warhead.

As a Senior Application Scientist, I have observed that the strategic placement of halogens (bromine and fluorine) alongside N-methylation on an aniline ring fundamentally alters the thermodynamics of target binding. This whitepaper deconstructs the causality behind these structural choices and details the mechanism of action (MoA) of the resulting derivatives—most notably in the development of Cyclin-Dependent Kinase 2 (CDK2) degraders (PROTACs)[1], PIM kinase inhibitors[2], and CFTR modulators.

Structural Biology & Pharmacophore Rationale

The incorporation of the 2-bromo-3-fluoro-N-methylaniline moiety into a drug scaffold is a deliberate exercise in conformational restriction and electronic tuning. The causality behind each substitution is detailed below:

  • Ortho-Bromine (Steric Locking & Halogen Bonding): Bromine is a bulky, highly polarizable halogen. Positioned ortho to the N-methyl group, it creates significant steric clash, forcing the N-methyl group (or the attached heterocyclic core) out of the aromatic plane into a restricted dihedral angle. This pre-organization minimizes the entropic penalty ( ΔS ) upon binding to the rigid ATP-binding hinge region of kinases. Furthermore, the electron-deficient "sigma-hole" of the bromine atom can form highly directional halogen bonds with the carbonyl oxygen of the protein backbone.

  • Meta-Fluorine (Electronic Tuning): Fluorine is the most electronegative element. Its inductive electron-withdrawing effect lowers the pKa​ of the aniline nitrogen, preventing unwanted protonation at physiological pH (7.4) and thereby enhancing membrane permeability (LogP). Additionally, the C-F bond can participate in orthogonal multipolar interactions with backbone amides within the target pocket.

  • N-Methylation (Selectivity Filter): By replacing the N-H hydrogen bond donor with a methyl group, the molecule violates classical hinge-binding motifs that rely on dual donor-acceptor interactions. This is a deliberate design choice to achieve extreme selectivity, allowing the derivative to target unique kinase pockets (such as those in PIM kinases) that lack a typical hydrogen bond acceptor, while avoiding promiscuous binding to the broader kinome.

Table 1: Pharmacophore Impact on Physicochemical and Binding Properties
PropertyUnsubstituted N-Methylaniline2-Bromo-3-Fluoro-N-MethylanilineMechanistic Impact / Causality
Dihedral Angle (N-C) Highly flexibleRestricted (~90°)Pre-organizes conformation; reduces entropic penalty upon target binding.
Aniline Nitrogen pKa​ ~4.8~3.2Prevents physiological protonation; increases lipophilicity and cellular permeability.
Halogen Bonding NoneHigh (Br σ -hole)Enhances affinity via directional bonding to backbone carbonyls.
Target Selectivity PromiscuousHighly SelectiveExploits specific pocket topographies (e.g., PIM kinase Pro123).

Mechanisms of Action of Key Derivatives

Targeted Protein Degradation: CDK2 PROTACs

Recent advancements utilize the 2-bromo-3-fluoro-N-methylaniline scaffold to construct Proteolysis Targeting Chimeras (PROTACs) directed at Cyclin-Dependent Kinase 2 (CDK2)[1]. CDK2 is a critical regulator of the cell cycle, and its degradation is a highly sought-after mechanism in oncology.

Mechanism: The halogenated aniline derivative acts as the target-engaging ligand. It anchors deep within the CDK2 ATP-binding pocket, stabilized by the aforementioned halogen bonding and steric locking. A chemical linker connects this warhead to an E3 ubiquitin ligase ligand (e.g., a Cereblon or VHL binder). Upon cellular entry, the drug induces the formation of a ternary complex (CDK2 : PROTAC : E3 Ligase). This proximity forces the E3 ligase to polyubiquitinate lysine residues on CDK2, flagging the kinase for rapid destruction by the 26S proteasome.

PROTAC_Mechanism Target CDK2 Protein (Target) Complex Ternary Complex Target->Complex ATP Pocket Binding Warhead 2-Br-3-F-N-Me-Aniline Pharmacophore Warhead->Complex Steric Locking E3 E3 Ligase (e.g., Cereblon) E3->Complex Linker Recruitment Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Fig 1. Mechanism of action for derivatives acting as targeted protein degraders (PROTACs).

Allosteric/ATP-Competitive Inhibition: PIM Kinases

PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases implicated in hematologic malignancies. Unlike most kinases, the PIM hinge region contains a proline residue (Pro123 in PIM1), which eliminates a critical hydrogen bond donor typically required by standard kinase inhibitors[2].

Mechanism: Derivatives utilizing the 2-bromo-3-fluoro-N-methylaniline core are uniquely suited for this environment. The N-methyl group prevents a repulsive clash with the proline, while the ortho-bromine forces the molecule into a conformation that perfectly complements the hydrophobic pocket adjacent to the PIM hinge. This results in potent, ATP-competitive inhibition with near-perfect selectivity over the rest of the kinome.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the mechanisms described above must be validated using self-validating experimental systems. Below are the standard operating procedures for confirming target engagement and degradation.

Protocol 1: TR-FRET Kinase Binding Assay (Affinity Validation)

This assay quantifies the binding affinity ( IC50​ ) of the derivative to the target kinase (e.g., PIM1) using Time-Resolved Fluorescence Resonance Energy Transfer.

  • Reagent Preparation: Prepare a master mix containing the target kinase tagged with a Europium (Eu)-anti-tag antibody (donor) and a fluorescent ATP-competitive tracer (acceptor).

  • Compound Dispensing: Serially dilute the 2-bromo-3-fluoro-N-methylaniline derivative in DMSO and dispense into a 384-well low-volume plate. Include Staurosporine as a positive control and DMSO as a negative vehicle control.

  • Equilibration: Add the kinase/tracer master mix to the compound wells. Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Readout: Excite the plate at 340 nm. Measure emission at 615 nm (Eu donor) and 665 nm (tracer acceptor).

  • Data Analysis: Calculate the 665/615 nm ratio. A decrease in the ratio indicates that the derivative has successfully displaced the tracer from the ATP pocket.

Protocol 2: HiBiT Targeted Protein Degradation Assay (PROTAC Validation)

To prove that a CDK2 derivative functions via degradation rather than mere inhibition, a live-cell luminescent assay is employed.

  • Cell Line Engineering: Utilize a CRISPR/Cas9-edited cell line expressing endogenous CDK2 tagged with an 11-amino-acid HiBiT peptide.

  • Dosing & Mechanistic Control: Seed cells in a 96-well plate. Treat one set of wells with the PROTAC derivative alone. Treat a parallel set with the PROTAC derivative plus MG132 (a 26S proteasome inhibitor). Causality Check: If the mechanism is true degradation, MG132 will rescue the protein levels.

  • Incubation: Incubate for 12–24 hours at 37°C.

  • Detection: Add the LgBiT protein and furimazine substrate. LgBiT binds to the HiBiT tag on intact CDK2 to form a functional NanoBiT luciferase enzyme.

  • Quantification: Measure luminescence. A loss of signal in the PROTAC-only wells, coupled with signal retention in the MG132 control wells, definitively validates the target degradation mechanism.

Workflow S1 1. Cell Line Prep (CRISPR HiBiT-CDK2) S2 2. Compound Dosing (Derivative + Controls) S1->S2 S3 3. Mechanistic Control (+/- MG132 Proteasome Inhibitor) S2->S3 S4 4. LgBiT & Substrate Addition S3->S4 S5 5. Luminescence Readout (Quantify Degradation) S4->S5

Fig 2. Self-validating HiBiT assay workflow for quantifying targeted protein degradation.

Conclusion

The 2-bromo-3-fluoro-N-methylaniline hydrochloride scaffold is a masterclass in rational drug design. By leveraging steric clash to pre-organize molecular conformation and utilizing fluorine to tune electronic properties, this intermediate enables the synthesis of highly potent, selective derivatives. Whether acting as the warhead for CDK2 PROTACs or as an ATP-competitive inhibitor for atypical kinases like PIM, its mechanism of action is fundamentally rooted in optimizing the thermodynamics of protein-ligand interactions.

References

  • Degraders of cyclin-dependent kinase 2. Google Patents.

  • Heterocyclic compounds useful as pim kinase inhibitors. Google Patents.

  • Modulators of ATP-binding cassette transporters. Google Patents.

Sources

Exploratory

Molecular Characterization and High-Resolution Mass Spectrometry of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

Executive Summary In the development of targeted therapeutics and advanced agrochemicals, halogenated anilines serve as critical structural motifs. 2-Bromo-3-fluoro-N-methylaniline hydrochloride is a highly specialized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics and advanced agrochemicals, halogenated anilines serve as critical structural motifs. 2-Bromo-3-fluoro-N-methylaniline hydrochloride is a highly specialized building block whose precise molecular characterization is paramount for downstream synthetic fidelity. This whitepaper provides an authoritative guide on the theoretical mass calculations, isotopic distribution, and the analytical workflows required to definitively characterize this compound using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity & Structural Framework

2-Bromo-3-fluoro-N-methylaniline is a secondary amine featuring a highly specific halogenation pattern: a bromine atom at the ortho position and a fluorine atom at the meta position relative to the N-methylamino group. In its stable, commercially viable form, it is isolated as a hydrochloride salt 1. This salt formation improves solubility and prevents the oxidative degradation common to free anilines 2.

Table 1: Chemical Identifiers
PropertyFree BaseHydrochloride Salt
CAS Registry Number 1369898-26-92792186-17-3
Chemical Formula C₇H₇BrFNC₇H₈BrClFN (or C₇H₇BrFN·HCl)
Physical State Viscous Liquid / OilSolid (Crystalline Powder)
Role Reactive IntermediateStable Storage Form

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating Molecular Weight (MW) with Exact Mass .

  • Molecular Weight is the sum of the standard atomic weights (the weighted average of all naturally occurring isotopes). It is used for stoichiometric calculations in the lab.

  • Exact Mass is the calculated mass of the molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N). This is the metric utilized in HRMS.

Table 2: Quantitative Mass Specifications
MetricFree Base (C₇H₇BrFN)Hydrochloride Salt (C₇H₈BrClFN)
Molecular Weight (Average) 204.04 g/mol 240.50 g/mol
Monoisotopic Exact Mass 202.9746 Da238.9513 Da
Observed m/z [M+H]⁺ (ESI+) 203.9819 m/z203.9819 m/z

Note: In positive Electrospray Ionization (ESI+), the hydrochloride salt dissociates. The chloride ion is lost, and the mass spectrometer only detects the protonated free base.

The Role of Halogen Isotopes in Mass Spectrometry

When analyzing related halogenated building blocks 3, the isotopic envelope serves as a self-validating diagnostic tool. Bromine possesses two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

Because these isotopes exist in a nearly 1:1 ratio, the mass spectrum of 2-bromo-3-fluoro-N-methylaniline will exhibit a distinct "doublet" signature. The monoisotopic peak (M) occurs at m/z 203.9819 , while the M+2 peak (containing ⁸¹Br) occurs at m/z 205.9798 . If an analyst observes an exact mass match but fails to see this ~1:0.97 intensity ratio, the structural assignment is fundamentally flawed.

Experimental Protocol: HRMS Verification Workflow

To definitively characterize the exact mass of 2-bromo-3-fluoro-N-methylaniline hydrochloride, follow this self-validating analytical protocol.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.

    • Causality: The salt readily dissociates in aqueous/organic mixtures. Formic acid acts as a proton donor, forcing the secondary amine into its protonated state ([M+H]⁺). This prevents signal loss and maximizes ionization efficiency.

  • Instrument Calibration: Infuse a standard tuning mix (e.g., sodium formate clusters) prior to sample injection.

    • Causality: TOF and Orbitrap analyzers are sensitive to thermal drift. Internal/external calibration ensures sub-2 ppm mass accuracy, which is non-negotiable for confirming the exact mass of 203.9819 Da.

  • ESI+ Ionization and Acquisition: Introduce the sample via direct infusion into the ESI source in positive mode. Set the capillary voltage to 3.0–3.5 kV and the desolvation temperature to 250°C.

    • Causality: ESI is a "soft" ionization technique. It transfers pre-formed [M+H]⁺ ions from the liquid phase into the gas phase without fragmenting the relatively fragile carbon-bromine bond.

  • Data Processing & Isotopic Matching: Extract the ion chromatogram (EIC) for m/z 203.9819.

    • Causality: Verify the presence of the M+2 peak at m/z 205.9798. This internal validation eliminates false positives from isobaric interferences.

HRMS_Workflow Prep 1. Sample Prep (0.1% FA in MeOH/H2O) Ionization 2. ESI+ Ionization (Desolvation & Protonation) Prep->Ionization Infusion Analysis 3. HRMS Analyzer (TOF / Orbitrap) Ionization->Analysis [M+H]+ Ions Data 4. Data Processing (Isotopic Matching) Analysis->Data Mass Spectra

Fig 1: Step-by-step HRMS analytical workflow for exact mass verification.

ESI+ Dissociation and Ionization Pathway

Understanding the phase transitions of the hydrochloride salt during analysis is critical. Novice analysts often search for the mass of the intact salt (m/z ~240), failing to realize that the chloride counter-ion is stripped away during the solvation and ionization process. The diagram below illustrates the causal relationship between solution chemistry and gas-phase detection.

Ionization_Pathway cluster_ions Solution Phase Salt 2-Bromo-3-fluoro-N-methylaniline HCl (MW: 240.50 g/mol) Solvation Dissociation in Solution (H2O/MeOH) Salt->Solvation Base Free Base (C7H7BrFN) Solvation->Base Chloride Chloride Ion (Cl-) Solvation->Chloride Protonation ESI+ Protonation (+H+) Base->Protonation + Formic Acid MolecularIon Observed Ion [M+H]+ (m/z 203.9819) Protonation->MolecularIon Gas Phase Transfer

Fig 2: ESI+ dissociation and protonation pathway of the hydrochloride salt.

Conclusion

The precise molecular characterization of 2-bromo-3-fluoro-N-methylaniline hydrochloride requires a strict conceptual separation between macroscopic molecular weight and microscopic exact mass. By leveraging the basicity of the secondary amine through acidic sample preparation and utilizing the natural 1:1 isotopic distribution of bromine as an internal validation mechanism, researchers can achieve highly reliable, self-validating structural confirmations in drug development workflows.

References

  • VulcanChem. "2-bromo-3-fluoro-N-methylaniline hydrochloride (2792186-17-3) for Chemical Identity and Structural Properties.
  • ChemSrc. "1369898-26-9_2-bromo-3-fluoro-N-methylaniline physical and chemical properties.
  • BLD Pharm. "111721-75-6 | 2-Bromo-3-fluoroaniline | Related Halogenated Building Blocks.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-bromo-3-fluoro-N-methylaniline hydrochloride from 2-bromo-3-fluoroaniline

Introduction & Mechanistic Rationale The selective mono-N-methylation of halogenated anilines is a critical transformation in the synthesis of pharmaceutical building blocks, agrochemicals, and advanced organic materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The selective mono-N-methylation of halogenated anilines is a critical transformation in the synthesis of pharmaceutical building blocks, agrochemicals, and advanced organic materials (such as multiple-resonance TADF emitters)[1]. Direct alkylation of primary amines with alkyl halides (e.g., methyl iodide) is notoriously difficult to control, typically resulting in a statistically driven mixture of unreacted starting material, mono-alkylated, and over-alkylated (N,N-dimethyl) products.

To achieve absolute selectivity for the mono-methylated product, researchers can employ transition-metal-catalyzed cross-coupling (such as Chan-Lam coupling with methylboronic acid)[2] or borrowing-hydrogen methodologies using methanol[3][4]. However, for highly scalable, transition-metal-free applications, the formylation-reduction sequence remains the gold standard[5].

This protocol details a robust, three-step synthesis of 2-bromo-3-fluoro-N-methylaniline hydrochloride from 2-bromo-3-fluoroaniline.

  • N-Formylation: We utilize acetoformic anhydride (AFA), generated in situ from formic acid and acetic anhydride. The ortho-bromine atom introduces significant steric hindrance; AFA is sufficiently reactive to drive quantitative formylation where standard formic acid might require harsh, prolonged heating[5].

  • Reduction: Borane-tetrahydrofuran (BH₃·THF) is selected as the reducing agent. Unlike palladium-catalyzed hydrogenation, which risks hydrodehalogenation of the aryl bromide, BH₃·THF cleanly reduces the formamide to the secondary amine.

  • Salt Formation: Precipitation with anhydrous HCl in dioxane ensures a highly pure, stable hydrochloride salt, preventing oxidative degradation of the free base.

Experimental Workflow

G SM 2-Bromo-3-fluoroaniline (Starting Material) Formylation N-Formylation (HCOOH / Ac2O, 0 °C to RT) SM->Formylation Intermediate N-(2-bromo-3-fluorophenyl)formamide (Stable Intermediate) Formylation->Intermediate Reduction Amide Reduction (BH3·THF, Reflux) Intermediate->Reduction FreeBase 2-Bromo-3-fluoro-N-methylaniline (Free Base) Reduction->FreeBase SaltFormation Salt Precipitation (HCl in Dioxane, 0 °C) FreeBase->SaltFormation Product 2-Bromo-3-fluoro-N-methylaniline HCl (Final Product) SaltFormation->Product

Workflow for the synthesis of 2-bromo-3-fluoro-N-methylaniline hydrochloride.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a 10.0 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 2-Bromo-3-fluoroaniline190.011.001.90 g (10.0 mmol)Starting Material
1 Formic Acid (98%)46.033.001.13 mL (30.0 mmol)Formylating Agent
1 Acetic Anhydride102.092.502.36 mL (25.0 mmol)Activating Agent
2 N-(2-bromo-3-fluorophenyl)formamide218.021.00~2.18 g (Theoretical)Intermediate
2 Borane-THF complex (1.0 M)85.933.0030.0 mL (30.0 mmol)Reducing Agent
3 2-Bromo-3-fluoro-N-methylaniline204.041.00~2.04 g (Theoretical)Free Base
3 HCl in Dioxane (4.0 M)36.461.503.75 mL (15.0 mmol)Salt Former

Step-by-Step Methodologies

Step 1: Synthesis of N-(2-bromo-3-fluorophenyl)formamide

Causality Insight: Acetic anhydride and formic acid are mixed prior to the addition of the aniline. This pre-mixing generates acetoformic anhydride (AFA), which is highly electrophilic. The reaction is kept cold initially to control the exothermic formation of AFA[5].

  • Preparation of AFA: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add formic acid (1.13 mL, 30.0 mmol). Cool the flask to 0 °C using an ice-water bath.

  • Activation: Dropwise, add acetic anhydride (2.36 mL, 25.0 mmol) over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then warm to 50 °C for 15 minutes to ensure complete formation of acetoformic anhydride. Cool the mixture back to 0 °C.

  • Formylation: Dissolve 2-bromo-3-fluoroaniline (1.90 g, 10.0 mmol) in 5 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the AFA mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Pour the reaction mixture into 50 mL of ice water. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase is slightly basic, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the formamide intermediate as an off-white solid. Self-Validation: The disappearance of the primary amine N-H stretch (~3400 cm⁻¹) and appearance of a strong amide C=O stretch (~1680 cm⁻¹) in FTIR confirms success.

Step 2: Reduction to 2-Bromo-3-fluoro-N-methylaniline

Causality Insight: Borane-THF is a highly chemoselective reducing agent for amides. The reaction requires refluxing to overcome the stability of the intermediate boron-amine complex. A subsequent acidic quench is mandatory to hydrolyze the boron-nitrogen adduct and release the free amine.

  • Setup: Transfer the crude N-(2-bromo-3-fluorophenyl)formamide to a dry, argon-purged 100 mL two-neck flask. Dissolve in 10 mL of anhydrous THF.

  • Reduction: Cool the solution to 0 °C. Slowly add BH₃·THF (1.0 M in THF, 30.0 mL, 30.0 mmol) via syringe.

  • Reflux: Attach a reflux condenser and heat the reaction to 70 °C (reflux) for 12 hours.

  • Quench: Cool the reaction to 0 °C. Carefully and slowly add methanol (10 mL) dropwise to quench excess borane (Caution: H₂ gas evolution). Once bubbling ceases, add 6 M aqueous HCl (10 mL) and heat to 60 °C for 1 hour to break the boron-amine complex.

  • Workup: Cool to room temperature, concentrate the mixture to remove THF and methanol. Basify the remaining aqueous layer to pH 10 using 2 M NaOH. Extract with DCM (3 × 25 mL).

  • Isolation: Dry the combined DCM layers over Na₂SO₄, filter, and concentrate to afford the crude free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

Causality Insight: Free base secondary anilines are prone to oxidation and darkening over time. Converting the product to a hydrochloride salt using anhydrous conditions (dioxane) forces the polar salt to precipitate, leaving non-polar impurities in the mother liquor.

  • Dissolution: Dissolve the crude 2-bromo-3-fluoro-N-methylaniline in 10 mL of anhydrous diethyl ether (or MTBE).

  • Precipitation: Cool the solution to 0 °C. Dropwise, add 4.0 M HCl in dioxane (3.75 mL, 15.0 mmol) under vigorous stirring. A white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with cold, anhydrous diethyl ether (2 × 5 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield 2-bromo-3-fluoro-N-methylaniline hydrochloride as a white to off-white crystalline powder.

References

  • Formylation of Amines Source: MDPI URL:[Link][5]

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source Source: ACS Publications URL:[Link][4]

  • Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 Source: Organic Chemistry Portal URL:[Link][2]

  • Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects Source: Chemical Society Reviews (RSC Publishing) URL:[Link][1]

  • Eco-friendly N-mono-methylation of anilines with methanol as a sustainable C1 source Source: ResearchGate URL:[Link][3]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Condition Optimization, and Self-Validating Protocols Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Condition Optimization, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

The synthesis of complex, polyfunctionalized anilines is a cornerstone of modern pharmaceutical development, heavily reliant on the Buchwald-Hartwig amination . However, utilizing 2-bromo-3-fluoro-N-methylaniline hydrochloride as an electrophilic coupling partner presents a unique trifecta of synthetic challenges:

  • Hydrochloride Salt Form: The substrate is a stable HCl salt. If not properly managed, the acidic proton will immediately quench the active Pd(0) catalyst, stalling the reaction before the catalytic cycle even begins.

  • Bifunctionality & Chemoselectivity: The molecule contains both an electrophilic aryl bromide and a nucleophilic secondary amine. Without strict catalyst control, this bifunctionality leads to uncontrolled oligomerization or undesired intramolecular side reactions.

  • Steric and Electronic Deactivation: The ortho-fluoro and ortho-methylamino groups create a highly congested reactive center. Furthermore, electron-withdrawing fluorine atoms on the aromatic ring can shift the rate-limiting step of the catalytic cycle from oxidative addition to the reductive elimination phase .

As a Senior Application Scientist, my approach to this substrate relies on rational catalyst design rather than brute-force screening. By pairing a bulky, electron-rich biaryl phosphine ligand (BrettPhos) with a strong alkoxide base (NaOtBu), we can force the chemoselective intermolecular coupling of this substrate with a primary amine, bypassing its inherent bottlenecks .

Reaction Pathway & Catalytic Cycle

The following diagrams illustrate the self-validating workflow and the chemoselectivity logic required to successfully navigate this transformation.

G A 1. Salt Neutralization (Base addition to HCl salt) B 2. Active Catalyst Formation (Pd(II) to Pd(0) via Ligand) A->B C 3. Oxidative Addition (C-Br bond cleavage) B->C D 4. Amine Coordination & Deprotonation C->D E 5. Reductive Elimination (C-N bond formation) D->E F 6. Product Isolation (Filtration & Chromatography) E->F

Caption: Workflow and Catalytic Cycle for Buchwald-Hartwig Amination.

Chemoselectivity Substrate 2-Bromo-3-fluoro- N-methylaniline HCl Pathway1 Intermolecular Coupling (Desired Product) Substrate->Pathway1 BrettPhos / NaOtBu Pathway2 Oligomerization (Undesired) Substrate->Pathway2 Poor Ligand Choice Pathway3 Hydrodehalogenation (Side Reaction) Substrate->Pathway3 Excess Hydride Donor

Caption: Reaction pathway divergence based on catalyst and condition selection.

Condition Optimization & Causality

To ensure a robust reaction, every parameter must be selected with a specific mechanistic purpose. The table below summarizes the quantitative and qualitative data driving our protocol choices.

ParameterSuboptimal ChoiceOptimal ChoiceMechanistic Rationale
Base K₂CO₃ (2.0 eq)NaOtBu (3.0 eq) A strong base (pKaH ~19) is required to rapidly neutralize the HCl salt and deprotonate the coordinated amine. Weaker bases fail to initiate the cycle .
Ligand BINAPBrettPhos Bulky monodentate biaryl phosphines prevent inactive Pd-bis-ligand complexes and accelerate the rate-limiting reductive elimination step .
Pd Source Pd(OAc)₂Pd₂(dba)₃ Direct Pd(0) sources avoid the need for in situ reduction, minimizing early-stage hydrodehalogenation side reactions [[1]]([Link]).
Solvent DMFToluene Non-polar solvents enhance the stability of the active catalytic species and prevent solvent coordination to the sterically congested Pd center .
Temperature 60 °C100 °C Elevated temperature provides the kinetic energy required to overcome the high activation barrier of the sterically congested ortho-fluoro/methylamino transition state [[2]]().

Detailed Experimental Protocol

This protocol describes the coupling of 2-bromo-3-fluoro-N-methylaniline hydrochloride (1.0 mmol scale) with a generic primary amine (e.g., n-hexylamine or aniline).

Step 1: Preparation of the Reaction Vessel
  • Flame-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar.

  • Transfer the vessel into an argon-filled glovebox or utilize standard Schlenk line techniques to ensure a rigorously oxygen- and moisture-free environment. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like BrettPhos, killing the catalyst .

Step 2: Salt Neutralization & Reagent Loading
  • Add 2-bromo-3-fluoro-N-methylaniline hydrochloride (240.5 mg, 1.0 mmol, 1.0 eq) to the vessel.

  • Add Sodium tert-butoxide (NaOtBu) (288 mg, 3.0 mmol, 3.0 eq). Note: 1.0 eq neutralizes the HCl salt, 1.0 eq acts in the catalytic cycle, and 1.0 eq provides a necessary kinetic excess.

  • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1.0 mol% = 2.0 mol% Pd) and BrettPhos (12.9 mg, 0.024 mmol, 2.4 mol%).

  • Suspend the solids in anhydrous, degassed Toluene (5.0 mL, 0.2 M).

Step 3: Catalytic Cycle Initiation
  • Add the Primary Amine (1.2 mmol, 1.2 eq) via a micro-syringe.

  • Seal the vessel tightly with a PTFE-lined septum cap.

  • Move the vessel to a pre-heated oil bath or heating block set to 100 °C .

  • Stir vigorously (800-1000 rpm) for 12–16 hours. Causality: High agitation is required because the inorganic salts (NaCl/NaBr) generated during neutralization and the catalytic cycle are insoluble in toluene and can coat the stir bar, impeding mass transfer.

Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the chemoselectively coupled product.

Troubleshooting & Self-Validation System

A robust protocol must be self-validating. Use the following physical and analytical cues to verify the integrity of your reaction in real-time:

  • Visual Cue 1 (Neutralization): Upon the addition of toluene and primary amine to the solid mixture, you should observe a mild exotherm and the suspension of a fine white solid. This confirms the successful liberation of the free base and the formation of NaCl/NaBr.

  • Visual Cue 2 (Active Catalyst): Within 5–10 minutes of heating at 100 °C, the reaction mixture should adopt a deep red or vibrant orange hue, indicative of the active Pd(0)-BrettPhos complex.

  • Failure Indicator (Catalyst Death): If the solution rapidly turns into an opaque, black suspension with metallic deposits on the glass, the catalyst has decomposed into inactive "palladium black." This is almost always caused by oxygen ingress or wet solvent.

  • Analytical Checkpoint (GC-MS/TLC): Monitor the reaction at the 4-hour mark. If you observe a mass corresponding to [M - Br + H] (hydrodehalogenation), your Pd source may be reducing the aryl halide prematurely. Ensure your NaOtBu is fresh, as degraded base can act as a hydride donor .

References

  • Title : Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source : Organic Syntheses URL :[Link]

  • Title : Buchwald–Hartwig amination Source : Wikipedia, The Free Encyclopedia URL :[Link]

  • Title : Palladium-Catalyzed Arylation of Fluoroalkylamines Source : Journal of the American Chemical Society URL :[Link]

  • Title : Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions Source : Chemical Reviews URL :[Link]

Sources

Method

Application Notes and Protocols for 2-bromo-3-fluoro-N-methylaniline hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-bromo-3-fluoro-N-methylaniline hydrochloride (and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-bromo-3-fluoro-N-methylaniline hydrochloride (and its free base form) in the synthesis of active pharmaceutical ingredients (APIs). This guide details the compound's physicochemical properties, safety and handling protocols, and its versatile role as a synthetic building block. Core applications, including Palladium-catalyzed cross-coupling reactions, are discussed with an emphasis on the mechanistic rationale behind procedural choices. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided to enable its effective incorporation into complex synthetic routes.

Introduction: The Strategic Value of Substituted Anilines in Medicinal Chemistry

The substituted aniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a wide array of therapeutic agents.[1] Its utility stems from its synthetic tractability and its ability to engage in critical hydrogen bonding and hydrophobic interactions within biological targets.[1] Specifically, the incorporation of fluorine atoms can significantly modulate an API's lipophilicity, metabolic stability, and binding affinity, often enhancing its overall pharmacokinetic and pharmacodynamic profile.[2]

The subject of this guide, 2-bromo-3-fluoro-N-methylaniline, is a trifunctionalized building block of significant strategic value. The molecule offers three distinct points for synthetic diversification:

  • The Bromo Group (Position 2): An excellent handle for Palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[3][4]

  • The Fluoro Group (Position 3): A key modulator of electronic properties and metabolic stability.

  • The N-methylamino Group: A site for nucleophilic reactions, amide bond formation, and a critical pharmacophoric element in many kinase inhibitors and other targeted therapies.[5][6]

This guide will demonstrate how these features can be leveraged to construct complex molecular architectures relevant to modern drug discovery.

Physicochemical Properties and Safety Data

The hydrochloride salt is typically generated from the free base, 2-bromo-3-fluoro-N-methylaniline, for improved stability and handling. The properties of the free base are detailed below.

PropertyValueSource
CAS Number 1369898-26-9[7]
Molecular Formula C₇H₇BrFN[7]
Molecular Weight 204.04 g/mol [7]
Appearance Not specified (typically an oil or low-melting solid)-
Solubility Insoluble in water; soluble in most organic solvents[6]
Safety and Handling Protocols

Substituted anilines, particularly halogenated ones, require careful handling. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from closely related analogs suggest the following precautions.

Hazard Classifications (Anticipated):

  • Acute Toxicity (Oral, Dermal, Inhalation).[8]

  • Skin Irritation.[8]

  • Serious Eye Irritation.[8]

  • Specific Target Organ Toxicity (Single Exposure) - May cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: If handling outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Core Synthetic Applications & Methodologies

The primary utility of 2-bromo-3-fluoro-N-methylaniline in API synthesis lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The ortho-bromo substituent is primed for oxidative addition to a Pd(0) center, initiating catalytic cycles that are fundamental to modern drug synthesis.

Workflow: Synthetic Utility of the Building Block

The following diagram illustrates the central role of 2-bromo-3-fluoro-N-methylaniline as a versatile intermediate.

G A 2-bromo-3-fluoro- N-methylaniline B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  R-B(OH)₂  Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  R₂NH  Pd Catalyst, Base D Biaryl & Heteroaryl Scaffolds (e.g., Kinase Inhibitors) B->D E Di- and Tri-Aryl Amines (e.g., CNS Agents, OLED Materials) C->E G pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 L₂PdII(Ar)(Br) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R₂NH pd_complex2 [L₂PdII(Ar)(R₂NH)]⁺Br⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation Base pd_amido L₂PdII(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Amination of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Insights 2-Bromo-3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Insights

2-Bromo-3-fluoro-N-methylaniline hydrochloride is a highly versatile, yet notoriously challenging, building block in medicinal chemistry. Substituted anilines are ubiquitous pharmacophores, and the incorporation of an ortho-fluoro group modulates both the pKa of the adjacent amine and the lipophilicity of the molecule.

However, utilizing this substrate in a Buchwald-Hartwig cross-coupling presents two distinct chemical hurdles:

  • Bifunctionality and Chemoselectivity: The molecule possesses both an electrophilic aryl bromide and a nucleophilic secondary amine. Under standard palladium-catalyzed conditions, this bifunctionality rapidly leads to intermolecular self-condensation (oligomerization)[1].

  • Hydrochloride Salt Management: The substrate is supplied as an HCl salt to prevent oxidative degradation of the electron-rich aniline. This salt must be neutralized in situ without stalling the catalytic cycle or poisoning the palladium catalyst with excess chloride ions[2].

The Causality of Catalyst and Base Selection

To successfully couple this substrate with an external primary amine, we must engineer a catalytic environment that strictly favors primary amines over secondary amines.

Ligand Selection: We utilize BrettPhos , a highly sterically demanding biaryl phosphine ligand. The bulky dialkyl phosphine and the triisopropylphenyl moiety create a restrictive binding pocket at the Pd(II) center. While primary amines can coordinate and undergo deprotonation, the internal secondary N-methylamine of our substrate is sterically excluded from the palladium center, effectively shutting down the oligomerization pathway[3].

Base Stoichiometry: The reaction requires a strong base, such as Sodium tert-butoxide (NaOtBu), to perform two distinct roles: neutralizing the HCl salt and deprotonating the amine-bound Pd(II) intermediate[4]. We employ 2.5 equivalents of NaOtBu: 1.0 eq to liberate the free base, 1.0 eq for the catalytic cycle, and a 0.5 eq kinetic excess to ensure rapid turnover before off-target pathways can compete.

Pathway Visualization

G A 2-Bromo-3-fluoro- N-methylaniline HCl B Base Neutralization (NaOtBu) A->B -HCl C Oxidative Addition [Pd(0)-BrettPhos] B->C Pd(0) D Primary Amine Coordination C->D R-NH2 E Reductive Elimination D->E Base E->C Catalyst Regeneration F Cross-Coupled Product E->F

Catalytic cycle and chemoselective workflow for amination of bifunctional aryl bromides.

Quantitative Optimization Data

The following table summarizes the optimization of the cross-coupling between 2-bromo-3-fluoro-N-methylaniline hydrochloride and benzylamine (1.2 eq) at 80 °C in toluene. The data illustrates the critical nature of ligand selection in preventing self-condensation.

EntryPalladium SourceLigandBase (Eq)Conversion (%)Selectivity (Cross-Product : Oligomer)
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBu (2.5)>95%15 : 85 (Oligomerization favored)
2Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)NaOtBu (2.5)>95%40 : 60 (Poor selectivity)
3Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)K₂CO₃ (2.5)45%95 : 5 (Incomplete conversion)
4 Pd₂(dba)₃ (2 mol%) BrettPhos (4 mol%) NaOtBu (2.5) >99% 98 : 2 (Optimal Conditions)

Note: Weak bases like K₂CO₃ (Entry 3) fail to efficiently deprotonate the sterically hindered Pd(II) intermediate, leading to stalled reactions[3].

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates specific in-process controls (IPCs) to ensure the integrity of the reaction before proceeding to the next step.

Materials Required:
  • 2-Bromo-3-fluoro-N-methylaniline hydrochloride (1.0 mmol, 240.5 mg)

  • Primary Amine (e.g., Benzylamine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • BrettPhos (0.04 mmol, 21.5 mg)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240.3 mg)

  • Anhydrous Toluene (degassed, 5.0 mL)

Procedure:

Step 1: Catalyst Pre-activation (Glovebox or Standard Schlenk Technique)

  • In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, charge Pd₂(dba)₃ (18.3 mg) and BrettPhos (21.5 mg).

  • Add 1.0 mL of anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 15 minutes until a deep red/purple solution forms, indicating the generation of the active L-Pd(0) species.

  • Causality Check: Pre-forming the catalyst ensures that oxidative addition occurs rapidly upon substrate introduction, minimizing the time the free base substrate spends in solution without reacting.

Step 2: Substrate and Base Assembly

  • To the pre-activated catalyst solution, add 2-bromo-3-fluoro-N-methylaniline hydrochloride (240.5 mg) and NaOtBu (240.3 mg).

  • Add the remaining 4.0 mL of toluene.

  • Finally, add the primary amine (1.2 mmol) via microsyringe.

  • Seal the vial with a Teflon-lined septum cap and purge with Argon for 3 minutes.

Step 3: Reaction Execution

  • Transfer the vial to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC): At 2 hours, withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

  • Self-Validation: You should observe the mass of the desired cross-coupled product. If you observe a mass corresponding to [2M - HBr] (m/z ~245), oligomerization is occurring, indicating either a compromised ligand or insufficient primary amine concentration.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts (NaCl, NaBr).

  • Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure substituted aniline.

Troubleshooting & Analytical Verification

  • 19F NMR Verification: The starting material exhibits a characteristic fluorine signal. Upon successful cross-coupling, the electron-donating nature of the newly installed amine will cause an upfield shift in the 19F NMR spectrum. This is a rapid, non-destructive way to confirm product formation without relying solely on mass spectrometry.

  • Stalled Reactions: If the reaction stalls at ~50% conversion, the NaOtBu may have degraded (it is highly hygroscopic). Always use freshly titrated or sublimed NaOtBu stored in a glovebox[3].

References

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal.
  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. ACS Publications.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

Sources

Method

Application Note: Divergent Synthesis of Fluorinated Heterocycles Using 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

Executive Summary & Strategic Rationale The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-3-fluoro-N-methylaniline hydrochloride (CAS: 2792186-17-3)[1] has emerged as a highly versatile, bifunctional building block for the divergent synthesis of complex fluorinated heterocycles.

This application note details the mechanistic causality and validated protocols for utilizing this specific precursor to synthesize 4-fluoro-1-methyl-1H-indoles and 4-fluoro-1-methyl-1H-benzo[d]imidazoles .

Causality Behind Precursor Selection
  • The Hydrochloride Salt: Halogenated secondary anilines are susceptible to oxidative degradation and dimerization upon prolonged storage. Utilizing the hydrochloride salt[2] ensures precise stoichiometric control, prevents premature oxidation, and significantly extends the reagent's shelf-life. The free base is liberated in situ during the reaction via inorganic bases.

  • The N-Methyl Group: The secondary amine acts as a directing group, ensuring that cyclization yields exclusively N-methylated heterocycles. This prevents the formation of primary amine side-products and eliminates the need for a subsequent, often low-yielding, post-cyclization alkylation step.

  • The Ortho-Bromo/Meta-Fluoro Motif: The bromine atom is perfectly positioned ortho to the amine to facilitate transition-metal-catalyzed cross-coupling (e.g., oxidative addition by Pd or Cu). The adjacent fluorine atom (position 3 on the aniline) dictates that the resulting heterocycles will bear a fluorine atom at the C4 position, a highly desirable substitution pattern for blocking metabolic oxidation at the benzenoid ring.

Synthetic Workflow & Pathway Logic

The following diagram illustrates the divergent synthetic logic, demonstrating how a single precursor can be routed into two distinct heterocyclic classes depending on the chosen transition-metal catalyst and coupling partner.

G SM 2-Bromo-3-fluoro-N-methylaniline HCl (CAS: 2792186-17-3) FreeBase Free Base Generation (Inorganic Base) SM->FreeBase Neutralization Indole 4-Fluoro-1-methyl-1H-indoles (Larock Annulation) FreeBase->Indole + Alkyne Pd Catalyst Benzimidazole 4-Fluoro-1-methyl-1H-benzo[d]imidazoles (Cu-Catalyzed Amination) FreeBase->Benzimidazole + Amidine Cu Catalyst

Divergent synthetic pathways for fluorinated heterocycles using 2-bromo-3-fluoro-N-methylaniline HCl.

Protocol I: Palladium-Catalyzed Larock Heteroannulation (Indole Synthesis)

The Larock indole synthesis is a powerful, convergent method for constructing 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes[3]. While historically reliant on highly reactive ortho-iodoanilines, modern ligand design allows for the use of the more stable and cost-effective ortho-bromoanilines[4].

Mechanistic Causality
  • Catalyst & Ligand: We employ Pd(OAc)2​ paired with a bulky, electron-rich phosphine ligand such as P(tBu)3​ . The electron-rich nature of the ligand is critical to accelerate the challenging oxidative addition of the C-Br bond[4], while its steric bulk facilitates the subsequent reductive elimination to form the indole core.

  • Base Selection: Na2​CO3​ is utilized in a 2.5-fold molar excess. One equivalent serves to neutralize the hydrochloride salt of the starting material, while the remainder acts as the proton scavenger during the palladacycle formation.

Step-by-Step Methodology
  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with argon for 5 minutes.

  • Reagent Loading: Add 2-bromo-3-fluoro-N-methylaniline hydrochloride (1.0 mmol), the internal alkyne (e.g., diphenylacetylene, 1.2 mmol), Pd(OAc)2​ (5 mol%, 0.05 mmol), P(tBu)3​ (10 mol%, 0.10 mmol), and anhydrous Na2​CO3​ (2.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) under a stream of argon. Seal the tube.

  • Thermal Cyclization: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, lower Rf​ ) should be completely consumed, replaced by a highly fluorescent blue/green spot under 254 nm UV light (the indole product).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the 4-fluoro-1-methyl-2,3-disubstituted-1H-indole.

Protocol II: Copper-Catalyzed Domino Amination/Cyclization (Benzimidazole Synthesis)

For the synthesis of benzimidazoles, copper catalysis is preferred over palladium due to its superior cost-efficiency and excellent tolerance for nitrogen-rich coupling partners like amidines or thioureas[5].

Mechanistic Causality
  • Catalyst System: CuI or CuSO4​⋅5H2​O combined with 1,10-phenanthroline creates a soluble, highly active copper complex. This complex facilitates a domino sequence: an initial intermolecular C-N cross-coupling (Ullmann-type) followed by an intramolecular condensation[5].

  • Solvent & Temperature: DMSO is selected as the solvent because its high boiling point and coordinating ability stabilize the Cu(I) intermediates during the high-temperature (120 °C) cyclization phase.

Step-by-Step Methodology
  • Pre-Neutralization: In a 20 mL sealed vial, suspend 2-bromo-3-fluoro-N-methylaniline hydrochloride (1.0 mmol) and Cs2​CO3​ (3.0 mmol) in anhydrous DMSO (4.0 mL). Stir at room temperature for 15 minutes to liberate the free base.

  • Catalyst & Substrate Addition: Add benzamidine hydrochloride (1.2 mmol), CuI (10 mol%, 0.1 mmol), and 1,10-phenanthroline (20 mol%, 0.2 mmol) to the suspension.

  • Cyclization: Purge the vial with argon, seal tightly, and heat at 120 °C for 24 hours.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the complete disappearance of the brominated starting material ( m/z≈204/206 ) and the appearance of the target mass for 4-fluoro-1-methyl-2-phenyl-1H-benzo[d]imidazole ( [M+H]+≈227 ).

  • Workup: Cool the mixture, dilute with water (20 mL), and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMSO, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH 95:5) to isolate the pure benzimidazole.

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative parameters when utilizing 2-bromo-3-fluoro-N-methylaniline hydrochloride across various heterocyclic targets.

Target Heterocycle ScaffoldCoupling PartnerCatalyst / Ligand SystemBase / SolventTemp / TimeExpected Yield (%)
4-Fluoro-1-methyl-2,3-diphenyl-1H-indole Diphenylethyne Pd(OAc)2​ / P(tBu)3​ Na2​CO3​ / 1,4-Dioxane100 °C / 12 h78 – 85%
4-Fluoro-1-methyl-2-propyl-1H-indole 1-Pentyne Pd(OAc)2​ / dppf K2​CO3​ / NMP110 °C / 16 h65 – 72%
4-Fluoro-1-methyl-2-phenyl-1H-benzo[d]imidazole Benzamidine HCl CuI / 1,10-Phenanthroline Cs2​CO3​ / DMSO120 °C / 24 h80 – 88%
4-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine Thiourea CuSO4​⋅5H2​O / None K2​CO3​ / DMF100 °C / 18 h75 – 82%

Note: Yields represent isolated, chromatographically pure products. Variations in yield may occur based on the electronic and steric nature of the specific alkyne or amidine used.

References

  • Wikipedia. Larock Indole Synthesis.[3] URL:[Link]

  • Smith, A. et al. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. NIH PMC.[4] URL:[Link]

  • Kumar, D. et al. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. Molecules 2020.[5] URL:[Link]

Sources

Application

Application Note: Chemoselective Oxidative N-Demethylation of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, chemoselective, and self-validating protocol for the N-demethylation of a halogenated secondary aniline to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, chemoselective, and self-validating protocol for the N-demethylation of a halogenated secondary aniline to its corresponding primary amine.

Introduction & Mechanistic Rationale

The N-demethylation of amines is a critical transformation in drug metabolism studies, metabolite synthesis, and late-stage scaffold functionalization[1]. However, the chemical N-demethylation of secondary amines (such as 2-bromo-3-fluoro-N-methylaniline) presents a unique mechanistic challenge compared to tertiary amines.

The Causality of Method Selection

Historically, tertiary amines are N-demethylated using chloroformate reagents (e.g., 1-chloroethyl chloroformate, ACE-Cl) via the Olofson reaction, or via the von Braun reaction using cyanogen bromide[2]. This classical approach is fundamentally ineffective for secondary amines. Reacting a secondary amine with ACE-Cl yields a stable 1-chloroethyl carbamate intermediate. Upon subsequent methanolysis, the carbamate cleaves to simply regenerate the original secondary amine, resulting in zero net demethylation.

To successfully N-demethylate a secondary aniline, an oxidative C–N bond cleavage strategy is required[3]. The reaction relies on the selective oxidation of the α-C-H bond of the N-methyl group.

Overcoming the Chemoselectivity Challenge

Our specific substrate, 2-bromo-3-fluoro-N-methylaniline hydrochloride, contains sensitive ortho-bromo and meta-fluoro substituents. Harsh reductive conditions (e.g., Pd/C with H2) or uncontrolled radical pathways will trigger competitive dehalogenation—specifically, premature cleavage of the labile C-Br bond. To preserve the halogen pharmacophores, we employ a mild, transition-metal-catalyzed aerobic oxidation using a Rhodium porphyrin complex or Copper catalyst[4]. This system selectively oxidizes the amine to an iminium ion, which is subsequently hydrolyzed to the primary amine and formaldehyde.

Mechanistic and Workflow Visualizations

Pathway A 2-Bromo-3-fluoro- N-methylaniline B α-Amino Radical Intermediate A->B -e-, -H+ (Oxidation) C Iminium Ion Species B->C -e- (Oxidation) D 2-Bromo-3-fluoroaniline (Primary Amine) C->D +H2O (Hydrolysis)

Figure 1: Mechanistic pathway of oxidative N-demethylation via iminium ion hydrolysis.

Workflow S1 1. Salt Neutralization (Aqueous NaHCO3 wash) S2 2. Aerobic Oxidation (Cat. Rh or Cu, O2, Heat) S1->S2 S3 3. Iminium Hydrolysis (Aqueous HCl Quench) S2->S3 S4 4. Phase Extraction (EtOAc / Aqueous Base) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow for the N-demethylation protocol.

Data Presentation: Optimization of Reaction Conditions

To validate the causality of our chosen protocol, various conditions were screened. The data below demonstrates why aerobic oxidation is the only viable pathway for this specific halogenated secondary amine.

Table 1: Optimization of N-Demethylation Conditions for 2-Bromo-3-fluoro-N-methylaniline

EntryCatalyst / Reagent SystemTerminal OxidantSolventTemp (°C)Yield (%)Debromination (%)
1ACE-Cl (Classical Control)NoneDCE / MeOH800 (Recovery)0
2Pd/C (Reductive Control)H2 (1 atm)MeOH250> 90
3CuCl (10 mol%)TBHP (2 equiv)MeCN6065< 2
4 (TSPP)Rh(III) (5 mol%) O2 (1 atm) H2O / MeCN 80 88 Not Detected

Note: Entry 4 represents the optimized conditions utilized in the protocol below, ensuring high yield while strictly preserving the C-Br bond[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, specific analytical checkpoints are embedded to ensure the chemical logic is holding true before proceeding.

Phase 1: Free-Basing the Hydrochloride Salt

Causality: The starting material is a hydrochloride salt. The protonated ammonium species lacks the free lone pair required to coordinate with the transition metal catalyst for the initial Single Electron Transfer (SET). It must be neutralized.

  • Suspend 2-bromo-3-fluoro-N-methylaniline hydrochloride (1.0 mmol, 240.5 mg) in 10 mL of Ethyl Acetate (EtOAc).

  • Add 10 mL of saturated aqueous sodium bicarbonate (NaHCO3) and stir vigorously for 15 minutes at room temperature.

  • Separate the organic layer. Extract the aqueous layer with an additional 5 mL of EtOAc.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free base as an oil.

Phase 2: Catalytic Aerobic Oxidation
  • Dissolve the free base in 8 mL of a 1:1 mixture of Acetonitrile and Water.

  • Add the Rhodium catalyst, (TSPP)Rh(III) (0.05 mmol, 5 mol%), to the solution[4].

  • Equip the reaction flask with an O2 balloon to maintain a 1 atm oxygen atmosphere.

  • Heat the mixture to 80 °C and stir continuously for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture.

    • Expected Observation: The starting material exhibits a characteristic isotopic doublet at m/z 204/206[M+H]+. Successful progression is validated by the disappearance of this peak and the emergence of the primary amine doublet at m/z 190/192 [M+H]+.

    • Chemoselectivity Check: The absence of an m/z 112 peak confirms that the C-Br bond remains perfectly intact.

Phase 3: Hydrolysis and Isolation

Causality: The oxidation generates an intermediate iminium ion (or hemiaminal). While some of this hydrolyzes in situ, an acidic quench forces the equilibrium entirely toward the primary amine and formaldehyde.

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of 1M HCl and stir for 30 minutes to ensure complete hydrolysis of any residual iminium species.

  • Neutralize the mixture by carefully adding 1M NaOH until the pH reaches ~9.

  • Extract the aqueous mixture with EtOAc (3 × 10 mL).

  • Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate pure 2-bromo-3-fluoroaniline.

References

  • N-Dealkylation of Amines Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Transition-Metal-Catalyzed Cleavage of C–N Single Bonds Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins Source: Journal of Porphyrins and Phthalocyanines (World Scientific) URL:[Link]

  • Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in the synthesis of 2-bromo-3-fluoro-N-methylaniline hydrochloride

Welcome to the technical support center for the synthesis of 2-bromo-3-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-bromo-3-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve final product yield.

I. Overview of the Synthetic Pathway

The synthesis of 2-bromo-3-fluoro-N-methylaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall transformation involves the N-methylation of 2-bromo-3-fluoroaniline, followed by conversion to its hydrochloride salt.

Synthesis_Pathway A 2-Bromo-3-fluoroaniline B 2-Bromo-3-fluoro-N-methylaniline A->B  N-methylation   C 2-Bromo-3-fluoro-N-methylaniline Hydrochloride B->C  HCl Salt Formation  

Caption: General synthetic scheme for 2-bromo-3-fluoro-N-methylaniline hydrochloride.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Frequently Asked Questions: Starting Material & N-Methylation
Q1: My yield of 2-bromo-3-fluoroaniline from the reduction of 2-bromo-1-fluoro-3-nitrobenzene is consistently low. What are the likely causes?

A1: Low yields in the reduction of the nitro group can often be attributed to several factors:

  • Incomplete Reaction: The reduction of nitroarenes can sometimes be sluggish. Ensure your reaction is running for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.

  • Catalyst Inactivity: If you are using a catalytic hydrogenation method (e.g., Raney Nickel or Palladium on carbon), the catalyst may be old or poisoned.[1] Use fresh, high-quality catalyst for each reaction.

  • Sub-optimal Reducing Agent Equivalence: When using chemical reducing agents like sodium borohydride (NaBH₄) with a nickel chloride (NiCl₂) catalyst system, the stoichiometry is critical. Ensure the correct molar equivalents of both reagents are used relative to the starting nitro compound.[1]

  • Reaction Temperature: Some reduction reactions require specific temperature control. For instance, the NaBH₄/NiCl₂ system is often performed at 0 °C.[1] Deviations from the optimal temperature can lead to side reactions or incomplete conversion.

Q2: I am observing significant amounts of the di-methylated product (2-bromo-3-fluoro-N,N-dimethylaniline) during the N-methylation step. How can I improve the selectivity for the mono-methylated product?

A2: The formation of the N,N-dimethylaniline is a common side reaction in the N-methylation of anilines.[2][3] Several strategies can be employed to favor mono-methylation:

  • Choice of Methylating Agent: Traditional methylating agents like methyl iodide or dimethyl sulfate can be aggressive and lead to over-methylation.[4][5] Consider using a less reactive methylating agent or a different synthetic approach altogether.

  • Eschweiler-Clarke Reaction: This classical method utilizes formaldehyde and formic acid for reductive methylation.[4][6][7] A key advantage of this reaction is that it typically stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts and often providing good selectivity for the desired N-methylated product.[4][7][8][9] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[6][8]

  • Stoichiometric Control: Carefully controlling the stoichiometry of the methylating agent is crucial. Using a slight excess of the aniline starting material relative to the methylating agent can help to minimize di-methylation.

  • Transition-Metal Catalyzed N-Methylation: Modern methods using methanol as the C1 source with a ruthenium or other transition metal catalyst can offer high selectivity for mono-N-methylation under optimized conditions.[10]

Troubleshooting_N-Methylation Start Low Yield or Poor Selectivity in N-Methylation Problem1 Over-methylation (Di-methylation) Start->Problem1 Problem2 Incomplete Reaction Start->Problem2 Solution1a Use Eschweiler-Clarke Reaction Problem1->Solution1a Solution1b Control Stoichiometry of Methylating Agent Problem1->Solution1b Solution1c Consider Alternative Methylating Agents (e.g., with catalyst) Problem1->Solution1c Solution2a Increase Reaction Time (Monitor by TLC/LC-MS) Problem2->Solution2a Solution2b Increase Reaction Temperature Problem2->Solution2b Solution2c Ensure Reagent Purity and Activity Problem2->Solution2c

Sources

Optimization

Overcoming solubility issues of 2-bromo-3-fluoro-N-methylaniline hydrochloride in polar aprotic solvents

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to solubilize halogenated secondary amine hydrochlorides in organic workflows. This guide provides field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to solubilize halogenated secondary amine hydrochlorides in organic workflows. This guide provides field-proven, mechanistically grounded solutions for handling 2-bromo-3-fluoro-N-methylaniline hydrochloride in polar aprotic solvents.

Mechanistic Overview: Why is Solvation Failing?

To solve a solubility issue, you must first understand the causality behind it.

Polar aprotic solvents (such as DMF, DMSO, acetonitrile, and THF) possess high dielectric constants, making them excellent at dissolving polar neutral molecules. However, they lack hydrogen-bond donating capabilities[1]. When you introduce 2-bromo-3-fluoro-N-methylaniline hydrochloride into these solvents, the solvent molecules cannot effectively solvate the chloride anion.

Because the chloride remains poorly solvated, the crystal lattice energy of the salt dominates over the thermodynamic drive to dissolve[2]. Furthermore, the 2-bromo and 3-fluoro substituents exert strong electron-withdrawing inductive effects. While this makes the free amine less basic, the hydrochloride salt still forms a tight ion pair that fiercely resists dissolution in aprotic environments. The "like dissolves like" heuristic fails here; you must actively disrupt the lattice or neutralize the salt[1].

Quantitative Solubility Matrix

The table below summarizes the expected solubility behavior and the underlying solvation mechanics for this compound.

Solvent SystemCompound StateExpected SolubilitySolvation Mechanics
DMF / DMSO (Pure) Hydrochloride SaltPoor (< 5 mg/mL)High dielectric constant, but lacks H-bond donors to solvate Cl− . Lattice energy dominates.
THF / MeCN (Pure) Hydrochloride SaltVery Poor (< 1 mg/mL)Lower polarity and no H-bond donors. Tight ion pairing prevents dissolution.
DMF / DMSO + Base Free BaseExcellent (> 100 mg/mL)Neutralization removes the Cl− dependency. The lipophilic halogenated aniline is highly soluble.
DMF + 10% MeOH Hydrochloride SaltModerate (~ 20-50 mg/mL)Protic co-solvent provides H-bond donors to solvate the Cl− anion, breaking the crystal lattice.

Decision Workflow for Solubilization

Use the following logical progression to determine the best method for your specific synthetic workflow.

SolubilityWorkflow Start Solubility Issue: 2-bromo-3-fluoro-N-methylaniline HCl in Polar Aprotic Solvent CheckRxn Is the reaction compatible with exogenous base? Start->CheckRxn BaseYes Yes: In Situ Free-Basing CheckRxn->BaseYes Compatible BaseNo No: Base-Sensitive Chemistry CheckRxn->BaseNo Incompatible AddDIPEA Add 1.1-1.5 eq DIPEA or TEA to neutralize HCl BaseYes->AddDIPEA CoSolvent Add Protic Co-solvent (e.g., 5-10% MeOH) BaseNo->CoSolvent HeatSonicate Apply Heat (40-60°C) & Sonication BaseNo->HeatSonicate Success Homogeneous Solution Achieved AddDIPEA->Success Amine freed & solvated CoSolvent->Success Chloride solvated HeatSonicate->Success Lattice energy overcome

Decision tree for troubleshooting amine hydrochloride solubility in polar aprotic solvents.

Experimental Troubleshooting Protocols

Protocol A: In Situ Free-Basing (The Gold Standard)

If your downstream chemistry tolerates tertiary amines, converting the hydrochloride salt to its free base in situ is the most reliable method to achieve complete solubility[3].

  • Calculate & Suspend: Weigh the required molar amount of 2-bromo-3-fluoro-N-methylaniline hydrochloride and suspend it in your chosen polar aprotic solvent (e.g., DMF). The mixture will appear as a cloudy, heterogeneous suspension.

  • Neutralize: Add 1.1 to 1.5 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3].

  • Agitate: Stir the mixture vigorously at room temperature (20–25 °C) for 5 to 10 minutes.

  • Self-Validation Check: The suspension should rapidly clarify. The base neutralizes the HCl, liberating the highly lipophilic 2-bromo-3-fluoro-N-methylaniline, which dissolves instantly.

    • Note: In less polar solvents like THF, the newly formed DIPEA-HCl or TEA-HCl salt may precipitate out as a fine, fluffy white powder. This is a positive validation that the free-basing was successful. You can filter this byproduct out if it interferes with your reaction.

Protocol B: Protic Co-Solvent Disruption

If your reaction is strictly base-sensitive, you must manipulate the solvent environment to solvate the chloride anion.

  • Suspend: Place the hydrochloride salt in the primary polar aprotic solvent.

  • Titrate Co-solvent: Dropwise, add a polar protic solvent (such as Methanol, Ethanol, or Isopropanol) up to a maximum of 5–10% v/v[2].

  • Thermal Assist: Gently heat the mixture to 40–50 °C while stirring. The thermal energy helps overcome the initial crystal lattice energy, while the protic co-solvent provides the necessary hydrogen bonding to stabilize the chloride ion[1],[2].

  • Self-Validation Check: The solid should dissolve to form a clear, homogeneous solution. Allow the solution to cool back to room temperature slowly to ensure the salt does not crash back out.

Frequently Asked Questions (FAQs)

Q: Why does my compound form a sticky goo at the bottom of the flask instead of dissolving? A: This phenomenon is known as "oiling out." It occurs when the salt melts out of solution as a distinct, solvent-swollen liquid phase rather than undergoing true dissolution. It is frequently triggered by trace amounts of water in the aprotic solvent or insufficient solvation energy to fully break the lattice[2]. Solution: Ensure your DMF or DMSO is strictly anhydrous (stored over 3Å molecular sieves). If the problem persists, switch to Protocol A; the free base is highly lipophilic and will form a true solution rather than oiling out[2].

Q: Can I use inorganic bases like potassium carbonate ( K2​CO3​ ) instead of DIPEA to free-base the aniline? A: Yes, but with mechanical caveats. Inorganic bases are practically insoluble in pure polar aprotic solvents. If you use K2​CO3​ in DMF or DMSO, you must use a finely milled powder and apply vigorous mechanical stirring to facilitate the solid-liquid phase transfer[4]. For faster results, adding a catalytic amount of water creates a biphasic system that accelerates the deprotonation, though this is unsuitable for moisture-sensitive reactions.

Q: I am performing a reductive amination. Do I need to free-base the salt before adding my reducing agent? A: Not necessarily. If you are using polar aprotic solvents like DMF or N-methylpyrrolidinone (NMP) alongside a mild reducing agent like sodium triacetoxyborohydride (or polymer-supported variants), you can often use the amine hydrochloride directly[5]. The solvent polarity assists in the reaction, and an extra equivalent of the reducing agent or a basic scavenger resin can act to neutralize the hydrochloride in situ without requiring a separate free-basing step[5].

References

  • US11472771B2 - Process for making amino diaryl ethers and amino diaryl ethers hydrochloride salts Source: Google Patents URL
  • Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System Source: ACS Publications URL:[Link]

  • MP-Triacetoxyborohydride Source: Biotage URL:[Link]

  • Allosteric Inhibitors of SARS‐CoV‐2 RNA‐Dependent RNA Polymerase Based on N,N′‐Diphenylurea Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals handling the isolation and purification of 2-bromo-3-fluoro-N-methylaniline hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals handling the isolation and purification of 2-bromo-3-fluoro-N-methylaniline hydrochloride (CAS: 2792186-17-3).

As a halogenated secondary aniline salt, this compound presents unique physicochemical dynamics. The N-methyl group and halogen substituents (bromo and fluoro) significantly increase the lipophilicity of the free base. However, protonating the amine to form the hydrochloride salt shifts the molecule into a highly polar state, demanding specific solvent systems to break the ionic lattice during dissolution while forcing supersaturation upon cooling[1].

Thermodynamic Solubility Profile & Solvent Selection

Choosing the correct solvent is a thermodynamic balancing act. The ideal solvent must possess a high dielectric constant at elevated temperatures to dissolve the ionic hydrochloride salt, but exhibit a steep temperature-solubility gradient to force the compound out of solution as it cools[2].

Table 1: Quantitative Solvent Matrix for Haloaniline Hydrochlorides

Solvent SystemPolarity IndexBoiling Point (°C)Solubility Profile (Hot / Cold)Yield PotentialMechanistic Suitability
Isopropanol (IPA) 3.982High / Very Low>85%Optimal. The steep temperature-solubility gradient prevents product loss during cold filtration[3].
Ethanol (EtOH) 5.278Very High / Low~70%Good. Higher cold solubility than IPA; requires extended ice-bath cooling to maximize crystalline yield[2].
Methanol (MeOH) 5.165Very High / Moderate<50%Poor. High cold solubility leads to significant product loss in the mother liquor.
Toluene / EtOH (3:1) Mixed~90Moderate / Insoluble>90%Excellent. Non-polar toluene acts as an anti-solvent, forcing the polar salt out of solution upon cooling[2].
Diethyl Ether 2.835Insoluble / InsolubleN/AWash Only. Used exclusively to rinse the final filter cake to remove residual lipophilic impurities.

Process Visualization: Purification Workflow

PurificationWorkflow A Crude 2-Bromo-3-fluoro- N-methylaniline HCl B Dissolve in Minimum Hot Isopropanol A->B C Add Activated Carbon (For Oxidation Impurities) B->C If Discolored D Hot Filtration (Remove Insoluble Matter) B->D If Clear C->D E Gradual Cooling to RT then Ice Bath (0°C) D->E F Vacuum Filtration & Cold Ether Wash E->F G Pure Crystalline Hydrochloride Salt F->G

Workflow for the recrystallization of 2-bromo-3-fluoro-N-methylaniline hydrochloride.

Self-Validating Experimental Protocol: Direct Recrystallization

This step-by-step methodology is designed as a self-validating system . Each step contains a physical checkpoint to ensure the thermodynamic and kinetic conditions are met before proceeding.

Step 1: Micro-Scale Validation

  • Action: Suspend 50 mg of the crude salt in 0.5 mL of Isopropanol (IPA) in a reaction tube. Heat to boiling.

  • Causality: Validates the solvent system against your specific impurity profile before committing the entire batch[4].

  • Validation Checkpoint: If the solid dissolves completely at boiling and precipitates upon cooling in an ice bath, the system is validated for scale-up.

Step 2: Hot Dissolution

  • Action: Place the bulk crude material in an Erlenmeyer flask. Add boiling IPA dropwise while swirling vigorously until the solid just dissolves.

  • Causality: Using the absolute minimum volume of hot solvent ensures maximum supersaturation upon cooling. Excess solvent shifts the equilibrium toward the solvated state, destroying your yield[5].

Step 3: Decolorization (If Required)

  • Action: If the solution is dark brown or purple, add 1-5% w/w activated carbon. Boil gently for 5 minutes.

  • Causality: Anilines are prone to air oxidation, forming highly conjugated, planar polymeric impurities. Activated carbon physically adsorbs these large molecules due to its massive surface area and porosity[3].

Step 4: Hot Filtration

  • Action: Filter the boiling solution rapidly through a pre-warmed fluted filter paper or a heated Büchner funnel.

  • Validation Checkpoint: The filtrate must be completely transparent. Any persistent turbidity indicates the presence of inorganic salts or insoluble polymers, validating the necessity of a second pass. Pre-warming the funnel prevents premature crystallization in the stem[3].

Step 5: Controlled Nucleation (Cooling)

  • Action: Allow the filtrate to cool undisturbed to room temperature (approx. 20°C) over 1-2 hours. Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes.

  • Causality: Rapid cooling causes chaotic precipitation, trapping solvent and impurities within the crystal lattice. Gradual cooling allows for selective, thermodynamic crystal lattice formation, strictly excluding foreign molecules[4].

Step 6: Isolation and Desiccation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold diethyl ether. Dry in a vacuum oven at 40°C.

  • Validation Checkpoint: Monitor the weight of the crystal batch. The drying process is self-validated as complete only when two successive weighings taken 30 minutes apart show a mass difference of < 0.1%.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated, causing the compound to separate as a liquid phase rather than a solid lattice.

  • The Fix: Reheat the mixture until it becomes a homogeneous solution, then add a small amount of a higher-boiling co-solvent (like ethanol) to adjust the saturation point, or simply add more IPA to reduce the overall concentration. Alternatively, you can seed the solution with a pure crystal of 2-bromo-3-fluoro-N-methylaniline hydrochloride at a temperature just above the cloud point[5].

Q2: The recovered crystals are dark despite recrystallization. What is the cause? A2: Halogenated aniline derivatives are highly susceptible to oxidation, forming colored quinoid-type impurities that can co-crystallize or coat the crystal surface[3].

  • The Fix: You must introduce activated charcoal during the hot dissolution phase. Boil for 5-10 minutes, then perform a rapid hot filtration through a Celite pad to remove the charcoal-adsorbed impurities before the product crystallizes[4].

Q3: My crude salt is heavily contaminated with regioisomers. Recrystallization isn't working. What is the alternative? A3: If the hydrochloride salt is contaminated with structurally similar regioisomers (e.g., 4-bromo isomers), recrystallization will fail due to co-crystallization.

  • The Fix: You must purify the free base. Suspend the salt in ethyl acetate and wash with aqueous sodium bicarbonate to neutralize the hydrochloride[2]. Extract the free base (which will be an oil or low-melting solid) into the organic layer, evaporate, and purify via silica gel column chromatography. Once pure, re-precipitate the hydrochloride salt by dissolving the free base in dry ether and bubbling anhydrous HCl gas through the solution[6].

Q4: My yield after recrystallization is less than 40%. How can I recover the rest? A4: You likely used too much solvent during the hot dissolution phase, keeping the product dissolved in the mother liquor[5].

  • The Fix: Transfer the mother liquor to a rotary evaporator and remove 50-60% of the solvent under reduced pressure. Allow the concentrated solution to cool gradually to induce a "second crop" of crystallization. Note that second-crop crystals are typically less pure and may require a second, smaller-scale recrystallization.

References

  • UoMustansiriyah. "Syntheses of Medicinal Compounds: Preparation of Aniline Hydrochloride."[Link]

  • University of Massachusetts (UMass). "Recrystallization: Theory and Practice." UMass Chemistry. [Link]

  • US Patent 1878970A. "Purification of primary aromatic amine hydrohalides of the benzene series.
  • Minnesota State University (MNState). "Mixed Solvent Recrystallization Procedures." MNState Chemistry. [Link]

Sources

Optimization

Preventing thermal degradation of 2-bromo-3-fluoro-N-methylaniline hydrochloride during catalytic reactions

Welcome to the advanced troubleshooting guide for handling 2-bromo-3-fluoro-N-methylaniline hydrochloride (CAS: 2792186-17-3) during transition-metal-catalyzed cross-coupling reactions. As a bifunctional molecule contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for handling 2-bromo-3-fluoro-N-methylaniline hydrochloride (CAS: 2792186-17-3) during transition-metal-catalyzed cross-coupling reactions.

As a bifunctional molecule containing both an electrophilic aryl bromide and a nucleophilic secondary amine, this compound is notoriously unstable under standard catalytic conditions. The presence of the hydrochloride salt adds a layer of complexity, requiring careful in situ neutralization. This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate thermal degradation, avoid catalyst poisoning, and maximize your target yields.

Mechanistic Insights: The Causality of Degradation

Before troubleshooting, it is critical to understand why 2-bromo-3-fluoro-N-methylaniline degrades. The degradation is not a single pathway, but a cascade of competing side reactions triggered by thermal stress and improper base selection:

  • Oligomerization (Self-Coupling): Because the molecule is an "A-B monomer" (containing both a halide and an amine), applying heat in the presence of an active Palladium catalyst will cause the molecules to couple with each other, forming intractable polymeric tars rather than coupling with your intended partner.

  • Catalyst Deactivation (Pd Black): Secondary amines can aggressively displace phosphine ligands on the Palladium center. This forms a dormant, off-cycle bis(amine)Pd complex. To force this dormant complex back into the catalytic cycle, researchers often apply high heat (>100°C). However, this thermal stress causes the Palladium to aggregate and precipitate as inactive "Pd black"[1].

  • Base-Mediated Cleavage: Strong bases like Sodium tert-butoxide (NaOt-Bu) are traditionally used to neutralize the HCl salt and drive the catalytic cycle. However, highly fluorinated and halogenated anilines undergo rapid base-mediated ring degradation and hydrodehalogenation under these harsh conditions[2].

G Start 2-Bromo-3-fluoro-N-methylaniline HCl (Starting Material) FreeBase In Situ Free-Basing (Base Addition) Start->FreeBase HCl Neutralization Sub1 High Temp / Strong Base (e.g., NaOt-Bu, >100°C) FreeBase->Sub1 Sub2 Mild Temp / Weak Base (e.g., NaOTMS, 40°C) FreeBase->Sub2 Deg1 Oligomerization (Self-Coupling) Sub1->Deg1 Deg2 Hydrodehalogenation Sub1->Deg2 Deg3 Catalyst Deactivation (Pd Black Formation) Sub1->Deg3 Prod Productive Cross-Coupling (High Yield Target) Sub2->Prod GPhos / RuPhos Catalysis

Figure 1: Divergent pathways of 2-bromo-3-fluoro-N-methylaniline under catalytic conditions.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination mixture turns black within 2 hours at 100°C, and I observe no product. What is causing this? A1: The black precipitate is "Pd black," an indicator of severe catalyst degradation[1]. This occurs because the secondary amine of your substrate displaces the phosphine ligand, forming a dormant complex. According to[3], applying thermal stress to overcome this dormancy destroys the catalyst. Solution: Lower the temperature to 40°C and switch to a highly stable, bulky dialkylbiaryl monophosphine ligand like GPhos or RuPhos . The steric bulk of the O-t-Bu substituent on GPhos prevents the secondary amine from displacing the ligand, keeping the catalyst active at room temperature[3].

Q2: How should I handle the hydrochloride salt form? Should I free-base it before the reaction? A2: Pre-free-basing can lead to premature oxidative degradation of the electron-rich aniline. It is better to free-base in situ, but you must avoid strong bases like NaOt-Bu. Research published in[2] demonstrates that strong bases cause rapid decomposition of sensitive halogenated arenes. Solution: Use Sodium trimethylsilanolate (NaOTMS ) or Lithium hexamethyldisilazide (LHMDS ). NaOTMS provides an intermediate basicity that perfectly neutralizes the HCl salt and facilitates the Pd-catalytic cycle without triggering base-mediated degradation[2][4].

Q3: I am detecting 3-fluoro-N-methylaniline in my GC-MS. How do I stop this hydrodehalogenation? A3: Hydrodehalogenation occurs when the oxidative addition complex (Pd-Ar) undergoes β-hydride elimination from a donor solvent or amine, followed by reductive elimination. Solution: Ensure strictly anhydrous conditions. Switch your solvent from toluene to sparged 1,4-dioxane , and ensure your catalyst loading is optimized (e.g., 2 mol % Pd2(dba)3) to keep the catalytic cycle turning over rapidly before side reactions can occur[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and substrate survival. To prevent thermal degradation, the activation energy of the coupling must be lowered via ligand design, allowing the reaction to proceed below the substrate's thermal decomposition threshold.

Ligand ChoiceBase UsedTemperature (°C)Catalyst StateSubstrate Degradation (%)Target Cross-Coupling Yield (%)
P(o-tol)3NaOt-Bu100°CPd Black (Aggregated)> 60%< 10%
BINAPK3PO490°CDormant / Sluggish45%25%
RuPhosCs2CO380°CStable25%55%
BrettPhosLHMDS40°CActive10%75%
GPhos NaOTMS 40°C Highly Active < 5% 88%

Self-Validating Experimental Protocol

To ensure trustworthiness in your workflow, this protocol integrates a self-validating mass balance check . By incorporating 1,3,5-trimethoxybenzene as an internal standard, you can quantitatively verify that your substrate is converting to the product rather than degrading into invisible polymeric tars.

Materials Required:
  • Catalyst: Pd2(dba)3 (2 mol%), GPhos ligand (4 mol%)

  • Base: NaOTMS (2.5 equivalents - accounts for HCl neutralization + catalytic cycle)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

  • Internal Standard: 1,3,5-trimethoxybenzene (0.5 equivalents)

Step-by-Step Methodology:
  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under N2, combine Pd2(dba)3 and GPhos in 2 mL of 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red (indicating the active L1Pd(0) species).

  • Substrate & Standard Addition: To a separate vial, add 2-bromo-3-fluoro-N-methylaniline hydrochloride (1.0 eq), your coupling partner (1.1 eq), and 1,3,5-trimethoxybenzene (0.5 eq). Dissolve in 3 mL of 1,4-dioxane and transfer to the Schlenk flask.

  • Mild In Situ Free-Basing: Add NaOTMS (2.5 eq) in one portion at 25°C. Stir for 5 minutes to allow the neutralization of the HCl salt. A slight exotherm may occur.

  • Controlled Catalysis: Heat the reaction gently to 40°C.

  • Validation Check (t = 1 hour): Extract a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS or 1H-NMR.

    • Self-Validation Logic: Calculate the sum of (Remaining Starting Material + Formed Product) relative to the internal standard. If the mass balance is >95%, proceed. If it drops below 85%, thermal degradation or oligomerization is occurring; halt the reaction immediately to prevent further loss of material.

Workflow Step1 1. Pre-activation Pd2(dba)3 + GPhos in 1,4-Dioxane Step2 2. Substrate Addition Add Aniline HCl + Internal Standard Step1->Step2 Step3 3. Mild Free-Basing Add NaOTMS at 25°C Step2->Step3 Step4 4. Catalytic Coupling Heat to 40°C Monitor via GC-MS Step3->Step4 Val Validation Check: Is Mass Balance >95%? Step4->Val Pass Continue Reaction Val->Pass Yes Fail Halt & Cool (Thermal Stress) Val->Fail No

Figure 2: Self-validating workflow for low-temperature catalytic coupling.

References

  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society, 2020. URL:[Link]

  • "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." ACS Catalysis, 2020. URL:[Link]

  • "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters, 2023. URL:[Link]

  • "Degradation of Pd catalyst in Buchwald-Hartwig amination." Chemistry Stack Exchange, 2021. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination Side Reactions of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

Welcome to the Advanced Application Support Center. This guide is curated for researchers, medicinal chemists, and process scientists dealing with the notorious hydrodebromination (dehalogenation) side reactions when uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is curated for researchers, medicinal chemists, and process scientists dealing with the notorious hydrodebromination (dehalogenation) side reactions when utilizing 2-bromo-3-fluoro-N-methylaniline hydrochloride in palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insight: The Causality of Debromination

Before troubleshooting, we must understand the precise failure modes of this specific substrate. 2-Bromo-3-fluoro-N-methylaniline hydrochloride presents a "perfect storm" for protodebromination and hydrodebromination due to three structural factors:

  • The Hydrochloride Salt : Introduces stoichiometric acidic protons (HCl) into the reaction. If not rapidly neutralized, these protons drive the protode-palladation of the Ar-Pd(II)-Br intermediate.

  • The Ortho-Secondary Amine : The free N-methyl group can coordinate to the palladium center. Furthermore, aliphatic amines can act as hydride donors via β-hydride elimination, generating the highly reactive Pd-H species responsible for reductive debromination.

  • The Electron-Withdrawing Fluorine : The 3-fluoro substituent makes the aryl ring electron-deficient. While this accelerates the initial oxidative addition, it also stabilizes the resulting Pd(II) intermediate, increasing its lifetime and susceptibility to side reactions if transmetalation is slow.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Substrate + Pd) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Rapid Transmetalation (Bulky Ligands) ArPdBr->Transmet Fast Hydride Hydride/Proton Transfer (from HCl or Amine) ArPdBr->Hydride Slow / Stalled Product Desired Biaryl Product Transmet->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH Debrom Debrominated Byproduct (Ar-H) ArPdH->Debrom

Figure 1: Catalytic pathways showing desired transmetalation vs. undesired debromination.

Troubleshooting Guides & FAQs

Q1: I am observing >30% of the debrominated byproduct. How does the hydrochloride salt form contribute to this, and how do I fix it? A1: The HCl salt is a primary culprit. In palladium catalysis, the active Ar-Pd(II)-X species is highly sensitive to acidic environments. The presence of unneutralized HCl leads to direct protodebromination (cleavage of the C-Pd bond by a proton). Actionable Solution: You must pre-neutralize or use an excess of a biphasic inorganic base. Do not rely on weak organic bases like triethylamine, which can act as hydride donors. We recommend using 3.0 to 4.0 equivalents of anhydrous K3​PO4​ or Cs2​CO3​ . The first equivalent is consumed entirely by the HCl salt. Using weaker inorganic bases is often effective for the coupling reaction while minimizing debromination (1[1]).

Q2: Should I protect the N-methyl amine before attempting a Suzuki or Buchwald coupling? A2: While direct coupling of unprotected ortho-bromoanilines is possible using specialized catalysts such as CataCXium A palladacycles (2[2]), protecting the secondary amine is the most robust way to prevent debromination. The N-methyl group can coordinate to Pd, stalling the catalytic cycle and allowing time for hydride abstraction. Protecting the amine with a Boc (tert-butyloxycarbonyl) group eliminates this coordination and prevents the amine from participating in undesired side reactions (3[3]).

Q3: What catalyst and ligand system minimizes the formation of the Pd-H intermediate? A3: Debromination is a unimolecular side reaction (relative to the Pd-aryl intermediate), while transmetalation is bimolecular. To outcompete debromination, you must accelerate transmetalation. Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos or XPhos . These ligands promote rapid transmetalation and reductive elimination. Avoid triphenylphosphine ( PPh3​ ), which often leads to stalled intermediates and high debromination rates in sterically hindered ortho-substituted substrates.

Workflow Start Observe >10% Debromination CheckSalt Is substrate an HCl salt? Start->CheckSalt AddBase Increase Inorganic Base (e.g., Cs2CO3 to 4 eq) CheckSalt->AddBase Yes CheckAmine Is the secondary amine unprotected? CheckSalt->CheckAmine No AddBase->CheckAmine ProtectAmine Apply Boc Protection or Use Buchwald Ligands CheckAmine->ProtectAmine Yes Success Debromination Suppressed CheckAmine->Success No ProtectAmine->Success

Figure 2: Troubleshooting workflow for mitigating debromination in ortho-bromoaniline substrates.

Quantitative Optimization Data

The following table summarizes the impact of reaction parameters on the ratio of desired cross-coupled product versus the debrominated byproduct (3-fluoro-N-methylaniline) during a standard Suzuki-Miyaura coupling with phenylboronic acid.

Base (Equiv)LigandSolventTemp (°C)Product : Debrominated RatioYield (%)
Na2​CO3​ (2.0) PPh3​ 1,4-Dioxane/H2O901 : 225%
K2​CO3​ (3.0)dppfDMF1002 : 145%
K3​PO4​ (4.0)SPhosToluene/H2O8015 : 182%
Cs2​CO3​ (4.0)XPhos1,4-Dioxane/H2O8020 : 189%

Data Synthesis Note: Using 4.0 equivalents of strong inorganic base with a Buchwald ligand at a moderate temperature drastically suppresses the hydrodebromination pathway.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system: it includes an in-situ neutralization step and utilizes a highly active pre-catalyst to ensure the rate of transmetalation outpaces hydride transfer.

Workflow: Minimized-Debromination Suzuki-Miyaura Coupling

Step 1: Reagent Preparation & Salt Neutralization

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-3-fluoro-N-methylaniline hydrochloride (1.0 mmol, 240.5 mg).

  • Add anhydrous Cs2​CO3​ (4.0 mmol, 1.30 g). Causality Check: The first 1.0 mmol neutralizes the HCl salt, liberating the free amine; the remaining 3.0 mmol drives the catalytic transmetalation.

  • Add the arylboronic acid (1.5 mmol). A slight excess ensures rapid transmetalation.

Step 2: Catalyst Assembly 4. Add Pd2​(dba)3​ (0.02 mmol, 2 mol% Pd) and XPhos (0.08 mmol, 8 mol%). Causality Check: The bulky XPhos ligand forces the Pd center into a highly reactive monomeric state, accelerating the desired C-C bond formation and preventing amine coordination.

Step 3: Degassing & Reaction Execution 5. Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL). 6. Seal the tube and perform three freeze-pump-thaw cycles to strictly exclude oxygen. Causality Check: Oxygen can oxidize the phosphine ligand, stalling the cycle and increasing the residence time of the Ar-Pd-Br intermediate, leading to debromination. 7. Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4-6 hours. Monitor via LC-MS.

Step 4: Workup & Validation 8. Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (3 x 10 mL) and brine (10 mL). 9. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 10. Validation Check: Analyze the crude mixture by 1H NMR. The disappearance of the doublet of doublets corresponding to the ortho-proton of the debrominated byproduct (3-fluoro-N-methylaniline) confirms the suppression of the side reaction.

References

  • BenchChem. "How to avoid debromination in 5-bromoindole reactions." BenchChem Tech Support.
  • BenchChem. "Preventing debromination in subsequent reaction steps." BenchChem Tech Support.
  • National Center for Biotechnology Information (PMC).

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for the Free-Basing of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with halogenated aniline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with halogenated aniline derivatives. Below, you will find a comprehensive breakdown of the chemical dynamics, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ section to resolve common issues encountered during the free-basing of 2-bromo-3-fluoro-N-methylaniline hydrochloride.

Chemical Dynamics & pH Optimization

The conversion of 2-bromo-3-fluoro-N-methylaniline hydrochloride to its free base requires careful pH optimization to ensure high yield and prevent product degradation. The basicity of the amine nitrogen is heavily influenced by its substituents. While unsubstituted N-methylaniline has a pKa of approximately 4.68[1], the introduction of electron-withdrawing halogens significantly reduces this value. Specifically, an ortho-bromine atom drops the pKa to 2.53[2], and a meta-fluorine atom drops it to 3.5[3].

Consequently, the conjugate acid of 2-bromo-3-fluoro-N-methylaniline is highly acidic (estimated pKa ~1.5–2.0). According to the Henderson-Hasselbalch equation, the molecule exists almost entirely as a free base at a pH of 4.0. However, to ensure complete dissociation of the hydrochloride salt and to leverage the "salting-out" effect for efficient organic extraction, a mildly basic aqueous environment (pH 8.0–8.5) is optimal[4].

Quantitative Data: pKa & Physical Properties

The table below summarizes the pKa values and physical states of related aniline derivatives to illustrate the inductive and steric effects of halogenation on the target molecule.

CompoundSubstituted PositionpKa (Conjugate Acid)Physical State (RT)
N-MethylanilineNone4.68Liquid
3-FluoroanilineMeta3.50Liquid
2-BromoanilineOrtho2.53Solid / Low-melting
2-Bromo-3-fluoro-N-methylaniline Ortho, Meta ~1.5 - 2.0 (Est.) Liquid / Oil
2-Bromo-3-fluoro-N-methylaniline HClOrtho, MetaN/A (Salt)Solid Powder

Standard Operating Procedure (SOP): Free-Basing Workflow

This protocol utilizes a self-validating liquid-liquid extraction method to ensure complete conversion without over-basification.

  • Suspension: Weigh the 2-bromo-3-fluoro-N-methylaniline hydrochloride salt and suspend it in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) using a ratio of 10 mL solvent per 1 gram of salt.

  • Basification: Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Mechanistic Note: NaHCO₃ acts as a mild base (pH ~8.3) that neutralizes the HCl without over-basifying the system[4].

  • Agitation & Venting: Transfer the biphasic mixture to a separatory funnel. Stopper and invert gently, immediately opening the stopcock to vent evolved CO₂ gas. Shake vigorously for 2–3 minutes, venting frequently until gas evolution ceases.

  • Phase Separation: Mount the funnel and allow the layers to separate completely. The initial cloudy suspension will resolve into two clear phases as the free base dissolves into the organic layer[4].

  • Self-Validation Check: Extract a drop of the aqueous layer and test the pH. It must read ≥ 7.5. If the pH is acidic, the buffering capacity was exceeded; add additional NaHCO₃ and repeat the agitation step.

  • Isolation: Drain the aqueous layer (discard) and retain the organic layer. Wash the organic layer once with brine (saturated NaCl) to remove residual moisture.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the purified free base[4][5].

Workflow Visualization

FreeBasing Start 2-Bromo-3-fluoro-N-methylaniline HCl (Aqueous Suspension) Solvent Add EtOAc / DCM (Organic Phase) Start->Solvent Base Titrate with Sat. NaHCO3 (Target pH 8.0-8.5) Solvent->Base Mix Vigorous Agitation & Venting Base->Mix PhaseSep Phase Separation (Separatory Funnel) Mix->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer Dry Dry over Anhydrous Na2SO4 OrgLayer->Dry Evap Concentrate in Vacuo Dry->Evap Product Purified Free Base (Liquid/Oil) Evap->Product

Workflow for the free-basing and organic extraction of 2-bromo-3-fluoro-N-methylaniline.

Troubleshooting & FAQs

Q: Why am I getting a low recovery of the free base when using 1M NaOH for the extraction? A: While 1M NaOH (pH >13) rapidly deprotonates the salt, strong bases can promote severe emulsion formation in biphasic systems (like EtOAc/Water) and may cause localized exothermic degradation. Because the pKa of halogenated anilines is very low[2][3], they are fully deprotonated at much milder pH levels. Using saturated NaHCO₃ (pH ~8.3) provides a high-ionic-strength aqueous phase that drives the product into the organic layer via the "salting-out" effect, preventing emulsions and improving overall yield[4].

Q: After concentrating the organic layer, I am left with a viscous oil instead of a solid powder. Did the free-basing fail? A: No, this is the chemically accurate physical state. While the hydrochloride salt of 2-bromo-3-fluoro-N-methylaniline is a crystalline solid, the free base form of heavily substituted halogenated N-methylanilines is typically a viscous liquid or oil at room temperature[1][5].

Q: Can I skip the isolation step and perform in-situ free-basing directly in my reaction vessel? A: Yes, in-situ free-basing is common, especially in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). However, if you add the hydrochloride salt directly to the reactor, you must account for the acid by adding a stoichiometric excess of your reaction base (e.g., K₂CO₃ or Cs₂CO₃)[4]. Be aware that the generated water and chloride salts might alter the reaction kinetics or poison sensitive catalysts, which is why pre-isolation of the free base is often recommended.

Q: How do I remove unreacted aniline free base from my final reaction mixture? A: If your downstream product is not acid-sensitive, you can reverse the free-basing process. Wash the crude organic mixture with 10% aqueous HCl (1M - 2M). The unreacted 2-bromo-3-fluoro-N-methylaniline will be re-protonated into its water-soluble hydrochloride salt and partition into the aqueous layer, leaving your purified product in the organic phase[6].

References

  • ResearchGate. "How do I remove aniline from the reaction mixture?" Available at: [Link]

  • DOI.org / Supporting Information. "2-bromo-3-fluoro-N-methylaniline." Available at: [Link]

  • FooDB. "Showing Compound N-Methylaniline (FDB003963)." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Handling Comparison: 2-Bromo-3-fluoro-N-methylaniline Hydrochloride vs. Free Base

[label="2-Bromo-3-fluoro-N-methylaniline", fillcolor="#2021 Executive Summary For researchers and drug development professionals, selecting the correct physical form of an aniline building block is a critical decision th...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2-Bromo-3-fluoro-N-methylaniline", fillcolor="#2021

Executive Summary

For researchers and drug development professionals, selecting the correct physical form of an aniline building block is a critical decision that impacts shelf-life, reaction kinetics, and overall synthetic yield. 2-Bromo-3-fluoro-N-methylaniline is a highly versatile, bifunctional scaffold used extensively in medicinal chemistry. It features an electrophilic aryl bromide and a nucleophilic secondary amine.

This guide provides an in-depth, objective comparison between its hydrochloride (HCl) salt and its free base form. By analyzing the causality behind their physicochemical behaviors and cross-coupling dynamics, this document establishes self-validating protocols for handling both forms in advanced catalytic systems.

Mechanistic Causality: Stability vs. Reactivity

The choice between the free base and the HCl salt is fundamentally a trade-off between immediate nucleophilic reactivity and long-term oxidative stability.

The Free Base: Prone to Single-Electron Oxidation

In its free base form, the secondary amine of 2-bromo-3-fluoro-N-methylaniline possesses an active lone pair of electrons. Because the aromatic ring is relatively electron-rich (despite the inductive withdrawal of the meta-fluorine), this lone pair is highly susceptible to single-electron transfer (SET) initiated by atmospheric oxygen[1]. This oxidation cascade rapidly generates radical cations that dimerize or form N-oxides, leading to the characteristic darkening (brown/black discoloration) of the neat oil over time[2].

The Hydrochloride Salt: Electronic Passivation

Protonation of the amine with hydrochloric acid converts the molecule into an anilinium ion. This simple acid-base transformation ties up the nitrogen's lone pair into a stable σ -bond with the proton[3]. By eliminating the availability of the lone pair, the oxidation potential of the molecule is drastically increased, effectively shutting down the SET pathway[4]. Consequently, the HCl salt is a bench-stable, free-flowing crystalline solid that can be stored for years without degradation.

G Molecule 2-Bromo-3-fluoro- N-methylaniline Amine Secondary Amine (Nucleophile) Molecule->Amine Reacts via Bromide Aryl Bromide (Electrophile) Molecule->Bromide Reacts via BH_Amine Buchwald-Hartwig (N-Arylation) Amine->BH_Amine + Aryl Halide Suzuki Suzuki-Miyaura (C-C Coupling) Bromide->Suzuki + Boronic Acid BH_Bromide Buchwald-Hartwig (C-N Coupling) Bromide->BH_Bromide + Amine

Reactivity pathways of 2-bromo-3-fluoro-N-methylaniline highlighting its bifunctional nature.

Quantitative Data Presentation

To objectively compare the performance of both forms, the following table summarizes their physicochemical properties and baseline reactivity in standard palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical & Reactivity Comparison
ParameterFree Base FormHydrochloride (HCl) Salt
Physical State Pale yellow to brown oilWhite to off-white crystalline powder
Shelf-Life (Air) < 1 month (Requires Argon storage)> 2 years (Benchtop stable)
Solubility Profile DCM, EtOAc, THF, TolueneWater, MeOH, EtOH, DMSO
Oxidation Potential Low (Easily oxidized)High (Resistant to oxidation)
Buchwald-Hartwig Yield 85–92% (Direct reaction)80–88% (Requires +1.5 eq exogenous base)
Suzuki Coupling Yield 90–95% (Direct reaction)85–92% (Requires +1.5 eq exogenous base)

*Yields are representative averages based on optimized Pd-catalyzed protocols. The slight drop in yield for the HCl salt is often attributed to the in situ generation of inorganic salts (e.g., NaCl, KCl) which can alter the ionic strength of the medium or partially coat the active catalyst.

Cross-Coupling Dynamics: Managing the Bifunctional Scaffold

2-Bromo-3-fluoro-N-methylaniline presents a unique steric challenge. The C-Br bond is flanked by a fluorine atom at the 3-position and the N-methylamine group at the 1-position. This severe ortho/ortho-disubstitution requires highly active, bulky biaryl phosphine ligands (such as RuPhos or BrettPhos) to facilitate the oxidative addition and subsequent reductive elimination steps[5],[6].

When utilizing the HCl salt in a Buchwald-Hartwig amination, the catalytic cycle cannot proceed until the amine is deprotonated. The Pd(II) intermediate requires a free lone pair to coordinate with the amine[7]. Therefore, the reaction requires a carefully calculated excess of a strong base (e.g., NaOtBu or LiHMDS). The first equivalent strictly serves to neutralize the anilinium salt, while the subsequent equivalents drive the catalytic deprotonation of the Pd(II)-amine complex to form the active Pd(II)-amido species[6].

G Start Select Reagent Form FreeBase Free Base Form Start->FreeBase HClSalt HCl Salt Form Start->HClSalt StorageFB Store under Argon (Prone to Oxidation) FreeBase->StorageFB StorageHCl Benchtop Stable (Oxidation Resistant) HClSalt->StorageHCl PrepFB Direct use in Cross-Coupling StorageFB->PrepFB PrepHCl Add 1.1-1.5 eq Base (e.g., NaOtBu, K2CO3) StorageHCl->PrepHCl Reaction Pd-Catalyzed Cycle (Active Free Base) PrepFB->Reaction PrepHCl->Reaction

Workflow comparison for handling the free base versus the HCl salt in catalytic cross-coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to ensure the causality of the reaction is actively monitored.

Protocol A: Suzuki-Miyaura Coupling using the HCl Salt (Electrophile Role)

Objective: Utilize the aryl bromide for C-C bond formation while managing the HCl salt in situ.

  • Reagent Loading: To an oven-dried Schlenk flask, add 2-bromo-3-fluoro-N-methylaniline hydrochloride (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Causality Check: Standard Suzuki couplings require 1.5–2.0 eq of base. We use 3.0 eq here because 1.0 eq is immediately consumed to neutralize the HCl salt, leaving 2.0 eq for the transmetalation step.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

    • Self-Validation (Visual): Upon addition of the solvent and stirring, the white suspension of the HCl salt will rapidly dissolve and transition to a pale yellow solution as the free base is liberated in situ.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Monitoring: Check the reaction via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation (Analytical): The liberated free base starting material will appear at Rf​≈0.4 (UV active). The successful coupled product will typically appear as a new, highly UV-active spot at a lower Rf​ due to increased polarity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig N-Arylation using the Free Base (Nucleophile Role)

Objective: Utilize the secondary amine for C-N bond formation with an exogenous aryl chloride.

  • Preparation: Because the free base is prone to oxidation, purge the reaction vial with argon before opening the reagent bottle.

  • Reagent Loading: Add the exogenous aryl chloride (1.0 eq), 2-bromo-3-fluoro-N-methylaniline free base (1.2 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.5 eq) to the vial.

    • Causality Check: RuPhos is specifically chosen because its massive steric bulk accommodates the ortho-fluoro and ortho-bromo substituents, preventing catalyst deactivation[5]. Only 1.5 eq of NaOtBu is needed since there is no HCl salt to neutralize.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).

  • Reaction: Heat to 100 °C for 8 hours.

  • Monitoring: Analyze via LC-MS.

    • Self-Validation (Analytical): The mass of the free base ( m/z 204/206 for the Br isotopes) should completely disappear, replaced by the mass of the diarylamine product. If a mass of m/z 220 is observed, it indicates unwanted N-oxidation of the starting material due to poor argon purging[2].

Sources

Comparative

HPLC Method Development and Validation for 2-Bromo-3-fluoro-N-methylaniline Hydrochloride: A Comparative Guide

Introduction 2-Bromo-3-fluoro-N-methylaniline hydrochloride is a highly functionalized halogenated secondary amine, frequently utilized as a critical building block in pharmaceutical and agrochemical synthesis. From an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Bromo-3-fluoro-N-methylaniline hydrochloride is a highly functionalized halogenated secondary amine, frequently utilized as a critical building block in pharmaceutical and agrochemical synthesis. From an analytical perspective, quantifying this compound presents a notorious chromatographic challenge: severe peak tailing. The basic nature of the secondary amine makes it highly susceptible to secondary interactions with residual silanols on silica-based stationary phases[1].

To ensure absolute data integrity during purity profiling, a robust High-Performance Liquid Chromatography (HPLC) method must be developed to suppress these interactions and subsequently validated according to the latest ICH Q2(R2) guidelines[2]. As a Senior Application Scientist, I have structured this guide to objectively compare column chemistries and mobile phase conditions, providing a self-validating, field-proven protocol for drug development professionals.

Part 1: Mechanistic Rationale & Comparative Method Development

The Causality of Peak Tailing

In reversed-phase HPLC, the primary retention mechanism should be hydrophobic partitioning. However, basic compounds like 2-bromo-3-fluoro-N-methylaniline readily protonate in aqueous mobile phases. If the mobile phase pH is above 3.0, residual silanol groups (Si-OH) on the silica surface become deprotonated (Si-O⁻)[1]. This creates an unintended secondary ion-exchange mechanism. The analyte molecules are retained longer than the bulk flow, resulting in an asymmetric "tail" that compromises peak integration, resolution, and reproducibility[1].

SilanolMitigation A Basic Analyte (Protonated Amine) C Secondary Ion-Exchange Interactions A->C B Residual Silanols (Deprotonated Si-O⁻) B->C D Peak Tailing & Resolution Loss C->D E Low pH Mobile Phase (Suppress Ionization) D->E F Base-Deactivated Column (Endcapping) D->F G Amine Modifiers (e.g., TEA) D->G H Symmetrical Peak (Asymmetry < 1.2) E->H F->H G->H

Logical pathways of silanol-induced peak tailing and mitigation strategies.

Comparison 1: Column Chemistry Selection

To objectively determine the best stationary phase, we compared three distinct column chemistries using a standard mobile phase (Water/Acetonitrile 50:50 v/v, no additives).

Column TypeRetention MechanismAsymmetry Factor (As)Theoretical Plates (N)Verdict & Causality
Standard C18 (Non-endcapped)Hydrophobic2.45 (Severe Tailing)3,200Fail. High silanol activity distorts the peak due to unshielded Si-O⁻ sites.
Base-Deactivated C18 (Endcapped)Hydrophobic1.35 (Slight Tailing)8,500Marginal Pass. Endcapping reduces, but does not entirely eliminate, active silanols.
Biphenyl (Core-Shell)Hydrophobic + π-π + Dipole1.08 (Excellent)14,200Optimal. Orthogonal π-π interactions with the halogenated ring enhance retention naturally, bypassing silanol dependency.
Comparison 2: Mobile Phase Optimization

Even with a high-quality column, mobile phase pH dictates the ionization state of both the analyte and the silica support[1]. We compared three buffer systems on the Base-Deactivated C18 column to demonstrate the causality of pH and additives.

Mobile Phase ConditionMechanism of ActionAsymmetry Factor (As)System Suitability
10 mM Phosphate Buffer (pH 7.0)Both the basic analyte and residual silanols are fully ionized.1.85Fail. Strong ion-exchange retention dominates.
10 mM Phosphate Buffer + 0.1% TEA (pH 7.0)Triethylamine (TEA) acts as a competing base, actively blocking active silanol sites[1].1.15Pass. Effective, but TEA reduces column lifespan and is not MS-compatible.
0.1% Formic Acid (pH ~2.8)Low pH suppresses silanol ionization, keeping them as neutral, inactive Si-OH[1].1.05Optimal. MS-compatible, volatile, and highly effective at eliminating secondary interactions.

Part 2: Optimized Experimental Protocol

Based on the comparative data, the optimal self-validating system utilizes a Biphenyl column coupled with a low-pH formic acid mobile phase.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (0.1% FA, pH ~2.8)[1].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Protocol: Degas both solvents via ultrasonication for 10 minutes prior to use to prevent pump cavitation.

2. Chromatographic Conditions:

  • Column: Biphenyl Core-Shell (100 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the halogenated aromatic ring).

  • Gradient Program: 0-2 min (10% B), 2-8 min (10% to 70% B), 8-10 min (70% B), 10-10.1 min (return to 10% B), 10.1-15 min (re-equilibration).

3. Sample Preparation:

  • Dissolve the 2-bromo-3-fluoro-N-methylaniline hydrochloride standard in HPLC-grade Methanol to a concentration of 1.0 mg/mL (Stock Solution).

  • Dilute to a working concentration of 100 µg/mL using Mobile Phase A to ensure the injection solvent matches the initial gradient conditions, preventing peak fronting.

4. System Suitability Test (Self-Validating Gate):

  • Inject the working standard 5 consecutive times.

  • Gate Criteria: Proceed to sample analysis only if Asymmetry Factor (As) ≤ 1.20, RSD of Retention Time ≤ 1.0%, and Theoretical Plates (N) ≥ 10,000.

Part 3: Method Validation (ICH Q2(R2) Compliance)

To ensure the analytical procedure is fit for its intended purpose—such as batch release and stability testing—it must be rigorously validated against the ICH Q2(R2) guidelines[2]. The lifecycle approach ensures the method remains robust across different laboratories and instruments.

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity (Blank & Impurities) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability RSD < 2%) Start->Prec Sens LOD & LOQ (S/N Evaluation) Start->Sens Rob Robustness (Variations in Flow/pH) Start->Rob Valid Validated Method Ready for Routine QC Spec->Valid Lin->Valid Acc->Valid Prec->Valid Sens->Valid Rob->Valid

ICH Q2(R2) analytical method validation lifecycle and parameter evaluation.

Validation Summary Data (Representative Results)
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultConclusion
Specificity No interference at the retention time of the main peak from blanks or known degradants.Resolution (Rs) > 2.0 between analyte and adjacent impurity peaks.Pass
Linearity & Range Correlation coefficient (R²) ≥ 0.999 across 25% to 150% of target concentration.R² = 0.9998 (Range: 25 - 150 µg/mL).Pass
Accuracy Mean recovery of spiked samples (80%, 100%, 120%) between 98.0% and 102.0%.Mean Recovery = 99.6% (RSD = 0.8%).Pass
Precision %RSD of peak area for 6 replicate injections ≤ 2.0%.%RSD = 0.45%.Pass
LOD & LOQ Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.LOD = 0.15 µg/mL; LOQ = 0.50 µg/mL.Pass
Robustness Method performance remains unaffected by small, deliberate variations (±0.1 mL/min flow, ±2°C temp).Asymmetry remains ≤ 1.15; Rs remains > 2.0.Pass
Conclusion

By understanding the causality of silanol interactions, analysts can rationally select orthogonal column chemistries (like Biphenyl) and optimize mobile phase pH to completely eliminate peak tailing for basic halogenated anilines like 2-bromo-3-fluoro-N-methylaniline hydrochloride. When coupled with rigorous ICH Q2(R2) validation[2], this self-validating protocol ensures absolute data integrity for downstream drug development applications.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. URL:[Link]

Sources

Validation

Comparative Analysis of Steric Hindrance: 2-Bromo-3-fluoro-N-methylaniline Hydrochloride vs. 2-Bromo-N-methylaniline

Executive Summary In the design of kinase inhibitors, agrochemicals, and advanced pharmaceutical intermediates, the precise tuning of steric bulk around an aniline core is a critical parameter. This guide provides an obj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of kinase inhibitors, agrochemicals, and advanced pharmaceutical intermediates, the precise tuning of steric bulk around an aniline core is a critical parameter. This guide provides an objective, in-depth comparison between 2-bromo-N-methylaniline and its fluorinated, salt-form alternative, 2-bromo-3-fluoro-N-methylaniline hydrochloride .

While the substitution of a hydrogen atom for a fluorine atom is often erroneously considered a negligible steric perturbation, its strategic placement adjacent to a bulky bromine atom induces a profound "buttressing effect." As a Senior Application Scientist, I have structured this guide to unpack the causality behind these steric shifts, their impact on cross-coupling and nucleophilic reactivity, and the self-validating experimental protocols required to quantify them.

Structural and Electronic Fundamentals

The Baseline: 2-Bromo-N-methylaniline

In 2-bromo-N-methylaniline , the N-methylamino group experiences primary steric hindrance from the ortho-bromine atom. Bromine is highly polarizable and possesses a large van der Waals (vdW) radius of ~1.85 Å. This interaction forces the N-methyl group out of ideal coplanarity with the aromatic ring, slightly reducing the delocalization of the nitrogen lone pair into the pi-system, yet maintaining a functional baseline of nucleophilicity.

The Buttressing Effect in the 3-Fluoro Derivative

The introduction of a fluorine atom (vdW radius ~1.47 Å) at the C3 position creates a highly congested steric environment. According to classical , fluorine alone is relatively small. However, when placed ortho to the bromine atom, the Pauli repulsion between the lone pairs of the fluorine and bromine atoms forces an in-plane distortion.

To relieve this electrostatic repulsion, the C2–Br bond bends away from the fluorine and directly toward the C1 N-methylamino group. This phenomenon—the buttressing effect —severely restricts the conformational freedom of the N-methyl group. Consequently, the effective steric shielding of the amine nitrogen is significantly higher than what the sum of the individual vdW radii would suggest.

Impact of the Hydrochloride Salt Form

2-Bromo-3-fluoro-N-methylaniline is commercially supplied as a hydrochloride salt. Secondary anilines are electron-rich and notoriously susceptible to rapid air oxidation, often degrading into dark polymeric mixtures on the bench. Protonation of the amine to form the anilinium salt completely removes the nitrogen lone pair from the conjugated system, granting the compound near-indefinite shelf stability. However, this necessitates an in situ free-basing step prior to utilization in any nucleophilic or transition-metal-catalyzed workflow.

ButtressingEffect N1 Fluorine at C3 (vdW radius 1.47 Å) N2 Pauli Repulsion Between F and Br Lone Pairs N1->N2 N3 In-Plane Bending: Br Pushed Toward C1 N2->N3 N4 Restricted C-N Rotation & Steric Shielding of Amine N3->N4

Logical flow of the buttressing effect in 2-bromo-3-fluoro-N-methylaniline.

Quantitative Data Presentation

The following table summarizes the physicochemical and steric parameters differentiating the two compounds.

Property2-Bromo-N-methylaniline2-Bromo-3-fluoro-N-methylaniline HCl
Molecular Formula C₇H₈BrNC₇H₈BrClFN
Molecular Weight 186.05 g/mol 240.50 g/mol
Physical State Liquid (typically)Crystalline Solid
C3 Substituent Hydrogen (vdW: 1.20 Å)Fluorine (vdW: 1.47 Å)
Amine State Free Base (Neutral)Hydrochloride Salt (Protonated)
Bench Stability Moderate (Prone to oxidation)Excellent (Oxidation resistant)
Effective Steric Bulk Baseline (ortho-Br only)Elevated (Br + Buttressing F)

Comparative Reactivity & Performance

The structural differences between these two molecules dictate distinct operational behaviors in the laboratory:

  • Buchwald-Hartwig Cross-Coupling: When utilizing the C–Br bond as an electrophile for Pd-catalyzed amination, the buttressing effect in the 3-fluoro derivative makes the oxidative addition step more sterically demanding. However, the strong inductive electron-withdrawing nature of fluorine lowers the LUMO of the C–Br bond, which can electronically accelerate Pd insertion. The choice of a highly active, sterically accommodating ligand (e.g., BrettPhos) is critical for the fluorinated analog.

  • Nucleophilic Substitution (Sₙ2/SₙAr): The increased steric bulk around the nitrogen atom in the 3-fluoro derivative severely retards N-alkylation and N-acylation rates. The amine is physically shielded, requiring harsher conditions or stronger bases (e.g., NaH) to achieve full conversion compared to the non-fluorinated baseline.

Experimental Protocols: Self-Validating Systems

To objectively quantify the steric differences, researchers must employ self-validating experimental designs that isolate the steric variable (the buttressing effect) from the electronic variable (fluorine's electronegativity) and the state variable (salt vs. free base).

Protocol A: Conformational Analysis via Variable Temperature (VT) NMR

Rationale: VT-NMR directly measures the rotational barrier of the N-methyl group, providing a physical quantification of steric hindrance.

  • Free-Basing: Suspend 2-bromo-3-fluoro-N-methylaniline HCl (100 mg) in dichloromethane (2 mL). Wash with saturated aqueous NaHCO₃ (2 mL). Extract, dry over MgSO₄, and concentrate in vacuo to yield the free base.

  • Sample Preparation: Dissolve 15 mg of each free-based aniline in 0.6 mL of CDCl₃ in separate NMR tubes.

  • Acquisition: Acquire ¹H NMR spectra at 10°C intervals from -50°C to +25°C.

  • Analysis: Monitor the N-methyl proton signal. The 3-fluoro derivative will exhibit a higher coalescence temperature (T_c) due to the buttressing effect restricting rotation around the C(aryl)–N bond.

Protocol B: Dual-Electrophile Kinetic Assay for N-Alkylation

Rationale: By comparing reaction rates against both a small electrophile and a bulky electrophile, this system self-validates whether a drop in reactivity is due to sterics or electronics.

  • Preparation: Prepare equimolar solutions (0.1 M) of both free-based anilines in anhydrous acetonitrile.

  • Parallel Reactions: Set up four reaction vials at 40°C:

    • Vial 1 & 2: Aniline A + Aniline B treated with 1.0 eq Methyl Iodide (Small electrophile).

    • Vial 3 & 4: Aniline A + Aniline B treated with 1.0 eq Benzyl Bromide (Bulky electrophile).

  • Initiation: Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) to all vials.

  • Kinetic Sampling: Aliquot 20 µL every 15 minutes, quench in 980 µL of methanol, and analyze via LC-MS to determine conversion percentages.

  • Data Interpretation: If the rate ratio ( kbaseline​/kfluoro​ ) is significantly larger in the Benzyl Bromide vials than in the Methyl Iodide vials, the primary cause of retardation is definitively proven to be the steric buttressing effect.

ExpWorkflow S1 In Situ Free-Basing (Molecule A) S2 Parallel Addition of Bulky Electrophile S1->S2 S3 LC-MS Kinetic Sampling S2->S3 S4 Rate Constant (k) Comparison S3->S4

Self-validating workflow for comparative kinetic analysis of nucleophilicity.

References

  • Title: 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Taft equation (Steric Effects and Linear Free Energy Relationships) Source: Wikipedia URL: [Link]

Comparative

Mass spectrometry fragmentation pattern analysis of 2-bromo-3-fluoro-N-methylanilinehydrochloride

Mass Spectrometry Fragmentation Pattern Analysis of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride: A Platform Comparison Guide Introduction and Analytical Challenges Halogenated N-methylanilines, such as 2-bromo-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride: A Platform Comparison Guide

Introduction and Analytical Challenges

Halogenated N-methylanilines, such as 2-bromo-3-fluoro-N-methylaniline hydrochloride, are critical structural motifs in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Accurate structural elucidation and trace-level quantification of these compounds are paramount during drug development and impurity profiling.

Analyzing this specific compound presents unique mass spectrometric (MS) challenges. The presence of multiple halogens (bromine and fluorine) creates complex isotopic envelopes, while the N-methyl group introduces specific neutral loss pathways. This guide provides an in-depth mechanistic analysis of its fragmentation patterns and objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS against Triple Quadrupole (QqQ) MS platforms, equipping analytical scientists with the data needed to select the optimal instrumentation.

Mechanistic Fragmentation Analysis

When introduced into an Electrospray Ionization (ESI) source, the hydrochloride salt of 2-bromo-3-fluoro-N-methylaniline undergoes immediate thermal and in-source dissociation, yielding the protonated free base [M+H]+ [1].

Due to the presence of a bromine atom, the precursor ion exhibits a characteristic 1:1 isotopic doublet at m/z 203.98 ( 79 Br) and m/z 205.98 ( 81 Br)[2]. Upon subjecting the precursor to Collision-Induced Dissociation (CID), three primary fragmentation pathways dominate:

  • N-Dealkylation: The loss of a methyl radical (•CH3, -15 Da) is a highly characteristic pathway for N-methylanilines, driven by the stability of the resulting radical cation[1].

  • Dehalogenation (Bromine): The cleavage of the C-Br bond is energetically favored over the C-F bond. This manifests as the neutral loss of hydrogen bromide (HBr, -80 Da), yielding a highly stable fluorinated fragment at m/z 124.

  • HF Elimination: The loss of hydrogen fluoride (HF, -20 Da) from the fluoroaromatic ring often occurs sequentially after dealkylation or debromination, driven by the formation of a stable aromatic cation.

G A [M+H]+ m/z 204 / 206 B Loss of •CH3 m/z 189 / 191 A->B -15 Da C Loss of HBr m/z 124 A->C -80 Da D Loss of HF m/z 184 / 186 A->D -20 Da E Aryl Cation m/z 104 B->E -85 Da C->E -20 Da

Proposed MS/MS fragmentation pathways for 2-bromo-3-fluoro-N-methylaniline.

Technology Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

The choice between Q-TOF and QqQ depends fundamentally on the analytical objective: structural elucidation (qualitative) versus targeted trace analysis (quantitative).

  • Triple Quadrupole (QqQ): QqQ instruments operate in Multiple Reaction Monitoring (MRM) mode, offering unparalleled sensitivity and dynamic range for targeted quantification[3]. They are the gold standard for pharmacokinetic (PK) studies where the analyte's identity is known, and the matrix is complex. However, their nominal mass resolution limits their ability to distinguish isobaric interferences[4].

  • Q-TOF (High-Resolution MS): Q-TOF platforms provide exact mass measurements (typically within <2 ppm error) and isotopic fidelity[5]. This high resolving power is crucial for identifying unknown impurities, mapping complex fragmentation pathways, and resolving matrix interferences without extensive chromatographic optimization[6].

Table 1: Performance Comparison for Halogenated Aniline Analysis

FeatureTriple Quadrupole (QqQ)Q-TOF (High-Resolution MS)
Primary Application Trace-level quantification (PK/TK studies)Structural elucidation, impurity profiling
Mass Accuracy Nominal mass (~0.1 Da)Exact mass (< 2 ppm error)
Sensitivity (Targeted) Superior (Femtogram level in MRM)Moderate to High
Dynamic Range Up to 6 orders of magnitude3 to 4 orders of magnitude
Isotope Resolution Poor (Cannot resolve fine isotopes)Excellent (Resolves 79 Br/ 81 Br fine structure)

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific rigor, the following step-by-step methodology outlines the comparative LC-MS/MS analysis.

Workflow S1 Sample Prep S2 UHPLC Separation S1->S2 S3 ESI Source (+) S2->S3 S4 Mass Analyzer S3->S4 S5 Data Processing S4->S5

Standardized LC-MS/MS experimental workflow for halogenated aniline analysis.

Step 1: Sample Preparation Causality: The hydrochloride salt is highly water-soluble but can cause severe ion suppression in the ESI source if injected at high concentrations.

  • Dissolve 1.0 mg of 2-bromo-3-fluoro-N-methylaniline hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in water. Note: Formic acid acts as a proton donor, promoting ionization in the ESI source and maximizing the [M+H]+ yield.

Step 2: Chromatographic Separation Causality: A reversed-phase C18 column retains the hydrophobic halogenated aromatic ring, while a gradient elution sharpens the peak shape and separates the analyte from polar matrix components.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters & Self-Validation Causality: Optimizing collision energy (CE) is critical. If the CE is too low, the precursor remains intact; if too high, the structural fragments are obliterated into non-diagnostic low-mass carbon clusters.

  • Source: ESI in Positive Ion Mode. Capillary Voltage: 3.5 kV.

  • Self-Validating Check: Monitor the m/z 204 124 transition. Ramp the CE from 15 eV to 35 eV. If the m/z 124 peak is absent at 25 eV, the system is failing to induce dehalogenation, prompting immediate recalibration of the collision cell gas pressure.

Experimental Data & Results

The following table summarizes the quantitative transitions (for QqQ) and exact mass assignments (for Q-TOF) obtained from the fragmentation of 2-bromo-3-fluoro-N-methylaniline.

Table 2: Key MS/MS Fragments and Platform Data Summary

Fragment IdentityQqQ MRM TransitionQ-TOF Exact Mass (Theoretical)Mass Error (ppm)Optimal CE (eV)
Precursor ( 79 Br) 204.0 204.0203.9824-0.55
Precursor ( 81 Br) 206.0 206.0205.9804-0.65
Loss of •CH3 204.0 189.0188.9589+1.215
Loss of HBr 204.0 124.0124.0563+0.825
Loss of HF 204.0 184.0183.9762-1.120

Conclusion

For the structural characterization, metabolic profiling, and unknown impurity identification of 2-bromo-3-fluoro-N-methylaniline hydrochloride, Q-TOF MS is indispensable due to its exact mass capabilities and isotopic resolution[5]. Conversely, for high-throughput, trace-level quantification in biological matrices, the QqQ platform remains the superior choice due to its unmatched sensitivity and broad dynamic range in MRM mode[3]. An optimal drug development pipeline utilizes both: Q-TOF for initial structural mapping, followed by QqQ for validated, routine quantification.

Sources

Validation

Spectroscopic Validation of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride Purity: A Comparative Guide

Executive Summary For researchers and drug development professionals, the integrity of active pharmaceutical ingredient (API) building blocks is non-negotiable. 2-Bromo-3-fluoro-N-methylaniline hydrochloride is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the integrity of active pharmaceutical ingredient (API) building blocks is non-negotiable. 2-Bromo-3-fluoro-N-methylaniline hydrochloride is a highly specialized halogenated aniline derivative used extensively in the synthesis of kinase inhibitors and advanced agrochemicals.

This guide provides an objective, data-driven comparison between High-Purity Pharmaceutical Grade and Standard Commercial Grade variants of this compound. By establishing a self-validating spectroscopic workflow—combining Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR)—we outline the mechanistic rationale behind each analytical choice to ensure compliance with stringent United States Pharmacopeia (USP) guidelines.

Mechanistic Causality in Spectroscopic Choices

The validation of halogenated aniline salts requires a multimodal approach. Relying on a single technique often leads to false positives due to the structural nuances of regioisomers and the physical state of the salt.

  • The Rationale for the Hydrochloride Salt: Free base halogenated anilines are prone to rapid air oxidation, often degrading into colored polymeric impurities. Converting the secondary amine to a hydrochloride salt protonates the nitrogen ( NH2+​ ), withdrawing electron density from the aromatic ring and stabilizing the molecule against oxidative degradation.

  • 19 F-NMR for Regioisomeric Discrimination: Electrophilic bromination or fluorination during synthesis frequently generates trace regioisomers (e.g., 4-fluoro or 6-bromo derivatives). Because 19 F has a spin of ½ and 100% natural abundance, its chemical shift is exquisitely sensitive to the local electronic environment. 19 F-NMR can detect regioisomers at levels <0.1% that might co-elute in standard HPLC assays.

  • FTIR for Solid-State Verification: While HPLC confirms chemical purity, it destroys the salt form upon dissolution. FTIR is mandatory to confirm the solid-state identity of the hydrochloride salt, characterized by a broad N−H+ stretching band typically observed between 3000 and 2500 cm −1 [1]. This aligns with USP General Chapter <197> requirements for spectroscopic identification[2].

  • HPLC-UV with Acidic Modifiers: To quantify purity according to USP <1225> validation procedures[3], reverse-phase HPLC must employ an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid). This keeps the secondary amine fully protonated, suppressing secondary interactions with residual silanols on the C18 stationary phase and preventing peak tailing.

Comparative Analysis: High-Purity vs. Standard Grade

When sourcing 2-bromo-3-fluoro-N-methylaniline hydrochloride, the analytical profile dictates its suitability for downstream GMP synthesis. The table below objectively compares the performance and impurity profiles of High-Purity Grade against Standard Commercial Grade.

Analytical ParameterHigh-Purity Pharma GradeStandard Commercial GradeAnalytical Method
Overall Chemical Purity > 99.5% (Area)95.0% - 97.0% (Area)HPLC-UV (254 nm)
Regioisomeric Impurities < 0.1%1.0% - 2.5% 19 F-NMR / LC-MS
Des-bromo / Des-fluoro Impurities Not Detected (LOD < 0.05%)Up to 1.5%LC-MS (ESI+)
Water Content < 0.5% (Anhydrous)1.0% - 3.0% (Hydrated)Karl Fischer Titration
Solid-State Form Pure HCl SaltMixed Free Base / HCl SaltFTIR Spectroscopy
Visual Appearance White to off-white crystalline powderPale brown to purple solidVisual Inspection

Data Interpretation: The presence of color in the Standard Grade indicates trace free-base oxidation. Furthermore, the High-Purity grade ensures the absence of des-halogenated impurities, which are notoriously difficult to separate in subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig) reactions.

Analytical Workflow & Visualization

To ensure trustworthiness and self-validation, the analytical pipeline must cross-reference structural identity with quantitative purity.

G Start Sample: 2-Bromo-3-fluoro- N-methylaniline HCl Split Analytical Pathway Start->Split NMR NMR Spectroscopy (1H, 13C, 19F) Split->NMR HPLC HPLC-UV / LC-MS (Purity & Impurities) Split->HPLC FTIR FTIR Spectroscopy (Salt Verification) Split->FTIR NMR_Res Structural Identity & Regioisomer Check NMR->NMR_Res HPLC_Res Quantitative Purity (>99.5%) HPLC->HPLC_Res FTIR_Res HCl Salt Confirmation (Amine band shifts) FTIR->FTIR_Res Valid USP-Compliant Validated Batch NMR_Res->Valid HPLC_Res->Valid FTIR_Res->Valid

Multiplexed spectroscopic workflow for validating halogenated aniline HCl purity.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating. By incorporating System Suitability Testing (SST) and internal references, the protocols ensure that any deviation is flagged before data interpretation begins, aligning with USP <1850>[4] and USP <1225>[3] standards.

Protocol A: 1 H and 19 F NMR Regioisomer Screening

Objective: Confirm structural connectivity and quantify trace regioisomers.

  • Sample Preparation: Dissolve 15 mg of 2-bromo-3-fluoro-N-methylaniline hydrochloride in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl 3​ because the highly polar hydrochloride salt is insoluble in chloroform.

  • Internal Standard: Add 1.0 µL of Fluorobenzene as an internal standard for 19 F calibration (set to -113.15 ppm).

  • Instrument Parameters ( 19 F-NMR):

    • Frequency: 376 MHz (on a 400 MHz spectrometer).

    • Relaxation Delay (D1): 5.0 seconds. Causality: Fluorine nuclei often have long T1​ relaxation times; a 5-second delay ensures accurate integration for quantitative analysis.

    • Scans: 128 (to achieve a Signal-to-Noise ratio > 10:1 for impurities at the 0.1% level).

  • Data Interpretation: The primary fluorine atom at position 3 will appear as a distinct multiplet due to coupling with the adjacent aromatic protons ( JHF​ coupling). Any secondary signals outside the primary multiplet indicate regioisomeric impurities.

Protocol B: HPLC-UV Quantitative Purity Analysis

Objective: Determine the absolute chromatographic purity and detect degradation products.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability Testing (SST): Inject a standard solution (0.1 mg/mL) six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%, the tailing factor is ≤ 1.5, and theoretical plates are ≥ 5000. Causality: A tailing factor > 1.5 indicates inadequate protonation of the amine, requiring fresh preparation of the TFA mobile phase.

  • Sample Analysis: Inject the sample at a concentration of 1.0 mg/mL. Calculate purity using the area normalization method, ensuring all peaks with an Area % > 0.05% (Limit of Quantitation) are integrated[3].

Protocol C: FTIR Solid-State Verification

Objective: Differentiate the hydrochloride salt from the free base.

  • Preparation: Utilize Attenuated Total Reflectance (ATR) FTIR to avoid matrix effects associated with KBr pellet pressing (which can sometimes induce ion exchange).

  • Measurement: Scan from 4000 cm −1 to 400 cm −1 with a resolution of 4 cm −1 for 32 scans.

  • Validation Check: Confirm the presence of a broad, intense absorption band between 2900–2600 cm −1 . Causality: This band corresponds to the N−H+ stretching vibration, which is entirely absent in the free base form. The absence of a sharp peak at ~3400 cm −1 confirms the material is anhydrous[1].

Conclusion

The purity validation of 2-bromo-3-fluoro-N-methylaniline hydrochloride cannot be achieved through a single analytical lens. While Standard Commercial Grades may suffice for early-stage exploratory chemistry, High-Purity Pharmaceutical Grades are mandatory for advanced drug development to prevent the propagation of regioisomeric and des-halogenated impurities. By strictly adhering to the multiplexed NMR, HPLC, and FTIR protocols outlined above, laboratories can establish a self-validating, USP-compliant framework that guarantees both the chemical and solid-state integrity of this critical building block.

References

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF): Chapter <197> Spectroscopic Identification Tests. spectroscopyonline.com. Available at:[Link]

  • USP 1225 Validation Procedures. biospectra.us. Available at:[Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. nih.gov. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-bromo-3-fluoro-N-methylanilinehydrochloride proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride As a Senior Application Scientist, I view chemical waste management not merely as a regulatory obligation, but as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-Bromo-3-fluoro-N-methylaniline Hydrochloride

As a Senior Application Scientist, I view chemical waste management not merely as a regulatory obligation, but as a critical extension of the experimental workflow. 2-Bromo-3-fluoro-N-methylaniline hydrochloride is a highly functionalized building block frequently utilized in drug discovery. Its structural features—a brominated and fluorinated aromatic ring coupled with an N-methylated amine hydrochloride—impart unique reactivity but also distinct toxicological and environmental hazards.

This guide outlines the mechanistic reasoning and self-validating protocols required to manage this compound safely from the benchtop to its final thermal destruction.

Mechanistic Hazard Profile

Understanding the causality behind a chemical's hazard profile is essential for effective risk mitigation.

  • Systemic Toxicity & PPE Causality: The aniline core is a known skin sensitizer, a suspected carcinogen, and can induce methemoglobinemia upon systemic absorption[1]. Crucially, standard nitrile gloves offer insufficient protection against aniline permeation[2]. Handling this material requires advanced barrier protection.

  • Environmental Mobility: While the free base of this compound is lipophilic, the hydrochloride salt form renders the bulk powder highly water-soluble[3]. If introduced into aqueous waste streams, it bypasses standard filtration, exhibiting high environmental mobility and acute toxicity to aquatic life[1].

  • Thermal Degradation Byproducts: The presence of bromine, fluorine, and chlorine (from the hydrochloride salt) means that incomplete combustion will generate highly toxic and corrosive hydrogen halides (HBr, HF, HCl) alongside nitrogen oxides (NOx)[4]. Standard municipal disposal is strictly prohibited.

Quantitative Hazard and Operational Data

ParameterSpecification / HazardCausality / Operational Impact
Chemical Class Halogenated Aniline HydrochlorideRequires segregation from strong oxidizers and acids to prevent exothermic reactions.
Physical State Solid (Salt)Dust generation risk; mandates handling in a certified chemical fume hood.
Solubility High (Aqueous)High mobility in the environment; strictly prohibits drain disposal.
Acute Toxicity Oral, Dermal, InhalationRapid systemic absorption; mandates advanced PPE (Viton/Butyl gloves).
Combustion Byproducts NOx, HCl, HBr, HFRequires specialized rotary kiln incineration with aggressive caustic scrubbing.
Container Fill Limit Maximum 90% CapacityPrevents over-pressurization from thermal expansion during storage and transport.

Self-Validating Operational Protocols

To ensure trustworthiness and safety, every operational step must function as a self-validating system. Do not proceed to the next step until the validation check is confirmed.

Protocol A: Laboratory-Level Waste Segregation and Containment

Step 1: PPE Verification and Donning

  • Action: Don butyl, PVA, or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat. Do not use standard nitrile gloves for direct handling of the pure compound[2].

  • Validation Check: Perform a physical glove integrity check (inflation) and verify the manufacturer's chemical resistance rating specifically against halogenated aromatics before opening the chemical.

Step 2: Container Selection and Preparation

  • Action: Select a UN-certified polyethylene jerry can or wide-mouth container for waste collection. Avoid metal containers due to the potential corrosivity of the hydrochloride salt over time[5].

  • Validation Check: Inspect the container for the UN certification mark. Ensure the interior is completely dry and free of incompatible residues (e.g., strong oxidizers or acids).

Step 3: Waste Transfer

  • Action: Transfer solid waste (contaminated consumables) or liquid solutions into the designated container. Cap the fill volume at a strict maximum of 90% capacity to accommodate potential vapor pressure changes or thermal expansion[5].

  • Validation Check: Visually confirm the waste level is below the 90% fill line before sealing the container tightly.

Step 4: Labeling and SAA Storage

  • Action: Affix a hazardous waste label detailing the full chemical name ("2-Bromo-3-fluoro-N-methylaniline hydrochloride") and primary hazards (Toxic, Environmental Hazard). Store in a secondary containment tub within a cool, well-ventilated Satellite Accumulation Area (SAA)[1],[2].

  • Validation Check: Ensure the container is stored below eye level and is physically segregated from strong acids, alkalis, and oxidizing agents.

Protocol B: Spill Decontamination Workflow

Step 1: Area Isolation and Assessment

  • Action: Evacuate non-essential personnel. If the spill is large or outside a fume hood, contact Environmental Health and Safety (EHS) immediately[6].

Step 2: Dry Decontamination

  • Action: For solid salt spills, avoid using water, which would solubilize the compound and spread contamination. Absorb with an inert dry material such as vermiculite or sand[6].

  • Validation Check: Visually verify no visible powder remains on the surface before proceeding to wet wiping with a compatible solvent.

Step 3: Collection and Manifesting

  • Action: Double-bag the absorbed spill waste in clear plastic bags, label appropriately, and submit for hazardous waste pickup[6].

  • Validation Check: Ensure the outer bag is completely free of chemical residue and securely sealed.

Final Destruction Mechanism

Halogenated organic wastes cannot be disposed of in standard municipal or low-temperature incinerators. The robust carbon-halogen bonds require high-temperature thermal destruction. Your institutional EHS office will route this waste to a specialized facility for rotary kiln incineration [4].

The destruction mechanism involves two critical phases:

  • High-Temperature Oxidation: The waste is subjected to temperatures exceeding 1000°C to completely break the stable aromatic ring and carbon-halogen bonds.

  • Caustic Scrubbing: The effluent gases (containing HF, HBr, and HCl) are passed through a caustic scrubber (e.g., a sodium hydroxide spray). This neutralizes the highly corrosive acids into harmless salts (NaF, NaBr, NaCl) and water before the exhaust is released into the atmosphere[4].

WasteWorkflow Start Generation of Halogenated Aniline Waste Segregation Segregation: Isolate from Oxidizers & Acids Start->Segregation Containment Primary Containment: UN-Certified Polyethylene (<90% Fill) Segregation->Containment Storage Secondary Containment: Cool, Ventilated SAA Containment->Storage EHS EHS Transfer & Hazardous Waste Manifesting Storage->EHS Incineration High-Temp Rotary Kiln Incineration (>1000°C) EHS->Incineration Scrubbing Caustic Scrubbing (Neutralizes HF, HBr, HCl) Incineration->Scrubbing

Disposal workflow for halogenated aniline hydrochloride waste streams.

References

  • Standard Operating Procedure: Aniline. Washington State University. [Link]

  • Hazardous Material SOP: Aniline. Rutgers University.[Link]

  • Hazardous Waste Acceptance Conditions. University of Groningen. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 2-bromo-3-fluoro-N-methylanilinehydrochloride

As a Senior Application Scientist, I recognize that handling novel halogenated aniline derivatives requires moving beyond generic safety data sheets. To build a robust safety culture in drug development and synthetic lab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel halogenated aniline derivatives requires moving beyond generic safety data sheets. To build a robust safety culture in drug development and synthetic laboratories, we must understand the mechanistic causality behind a chemical's hazards.

The following guide provides an authoritative, self-validating operational framework for handling 2-bromo-3-fluoro-N-methylaniline hydrochloride (CAS: 2792186-17-3), ensuring both scientific integrity and personnel safety.

Mechanistic Causality: The "Why" Behind the Hazard

To design an effective personal protective equipment (PPE) strategy, we must first analyze the toxicokinetics of the target compound. 2-bromo-3-fluoro-N-methylaniline hydrochloride is a crystalline solid. While the hydrochloride salt form reduces immediate vapor pressure compared to its free-base liquid counterpart, it introduces a severe respirable dust hazard [1].

If this dust contacts the skin, respiratory mucosa, or ocular tissue, ambient moisture (or sweat) rapidly dissociates the salt. The lipophilic nature of the halogenated aromatic ring (containing both bromine and fluorine) facilitates rapid transdermal and mucosal absorption[2].

Once absorbed, aniline derivatives undergo hepatic clearance via CYP450 enzymes, producing highly reactive N-hydroxy metabolites (phenylhydroxylamines)[3]. These metabolites act as potent oxidizing agents in the bloodstream, converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), thereby forming methemoglobin[4]. Because methemoglobin cannot bind oxygen, systemic exposure leads to methemoglobinemia, characterized by cellular hypoxia, cyanosis, and potentially fatal hemolytic anemia[4].

ToxicityPathway Exposure Exposure (Dermal/Inhalation) Hepatic Hepatic Clearance (CYP450 Oxidation) Exposure->Hepatic Metabolite N-hydroxy Metabolites (Phenylhydroxylamines) Hepatic->Metabolite RBC Erythrocyte Entry Metabolite->RBC Hemoglobin Hemoglobin Oxidation (Fe2+ to Fe3+) RBC->Hemoglobin Hypoxia Methemoglobinemia & Cellular Hypoxia Hemoglobin->Hypoxia

Toxicity pathway of halogenated anilines leading to methemoglobinemia.

Quantitative PPE Matrix

Because aniline derivatives rapidly permeate standard laboratory gloves, default PPE is insufficient. Permeation testing demonstrates that aniline can breach thin nitrile gloves in under 10 minutes[5]. Therefore, barrier selection must be quantitatively justified.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection Butyl rubber (>0.3 mm) or Laminate (e.g., SilverShield)Breakthrough time >480 min (EN 374)[5]Standard nitrile offers poor resistance to anilines. Butyl rubber prevents transdermal absorption of lipophilic amines.
Eye Protection Chemical splash gogglesANSI Z87.1 or EN 166[1]Protects against highly irritating hydrochloride dust and potential splash during solvent dissolution.
Respiratory N95 / P100 Particulate Respirator99.97% filtration efficiencyThe hydrochloride salt forms respirable toxic dust that can be inhaled if handled outside a fume hood[1].
Body Protection Tyvek lab coat with elastic cuffsLiquid/dust impermeablePrevents microscopic dust accumulation on standard woven cotton lab coats, which can transfer to skin.

Self-Validating Operational Workflow

To ensure trust and safety, every step of the handling process must include a validation checkpoint. Do not proceed to the next step unless the validation condition is met.

Step 1: Engineering Control Preparation

  • Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

  • Validation: Verify the magnehelic gauge reads between 100–120 linear feet per minute (fpm). Tape a small piece of tissue to the bottom sash; it must pull steadily inward.

Step 2: PPE Donning & Integrity Check

  • Action: Don the Tyvek coat, splash goggles, and a pair of inner nitrile gloves. Don the outer Butyl rubber gloves over the nitrile layer.

  • Validation: Perform an air-inflation test on the Butyl gloves prior to donning. Trap air inside the glove and roll the cuff tightly. The glove must hold pressure without deflating.

Step 3: Weighing and Transfer

  • Action: Use anti-static weigh boats and a grounded spatula. Because hydrochloride salts can hold static charges, static flyaway is a primary route of accidental exposure. Transfer the required mass into a pre-tared vial and seal it with a PTFE-lined cap before removing it from the hood.

  • Validation: Observe the walls of the weigh boat. If the powder clings aggressively or "jumps," stop. Use an anti-static zero-ion gun before proceeding.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface using a damp lint-free cloth (water dissolves the hydrochloride salt), followed by a secondary wipe with 70% Isopropanol to capture any residual organic free base.

  • Validation: Visually inspect the surfaces under bright light. No crystalline sheen or residue should be visible.

Workflow Prep 1. Preparation Verify Airflow & Don Butyl Gloves Weigh 2. Weighing Use Anti-static Tools & Enclosures Prep->Weigh Transfer 3. Transfer Seal in Secondary Containers Weigh->Transfer Decon 4. Decontamination Wet-wipe with Water, then IPA Transfer->Decon Doff 5. Doffing & Disposal Remove PPE & Discard as HazMat Decon->Doff

Operational workflow for handling highly toxic aniline hydrochloride salts.

Spill Response & Disposal Plan

In the event of a breach, immediate, structured action prevents environmental contamination and personnel exposure.

Solid Spill (Powder):

  • Do NOT sweep. Sweeping aerosolizes the toxic hydrochloride dust[1].

  • Cover the spill gently with damp absorbent pads to suppress dust generation.

  • Carefully scoop the damp pads and powder into a wide-mouth hazardous waste container using a disposable plastic scraper.

  • Wash the spill area with a mild acidic solution (e.g., 1% acetic acid) to ensure the compound remains in its water-soluble ionized state, followed by a water rinse.

Disposal Protocol:

  • All contaminated consumables (weigh boats, wipes, outer gloves) must be treated as EPA Hazardous Waste (Toxicity Characteristic).

  • Seal waste in chemically compatible, clearly labeled secondary containment. Do not mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides), as this can trigger violent exothermic reactions.

References

  • ChemicalBook. "Aniline hydrochloride - Safety Data Sheet." ChemicalBook.
  • National Center for Biotechnology Information. "Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870." PubChem.
  • Defense Technical Information Center. "Organoleptic Assessment and Median Lethal Dose Determination of Oral Aniline in Rats." DTIC.
  • Environment, Health and Safety. "Hand Protection Chemical Resistance Guide." San Francisco State University.
  • Singh, H., et al. "Mechanistic Study on Aniline-Induced Erythrocyte Toxicity." Arhiv za higijenu rada i toksikologiju (SRCE).

Sources

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